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  • Product: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid
  • CAS: 4995-99-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

This technical guide details the synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also known as 5-dimethylaminomethyl salicylic acid). It is designed for research and development professionals requiring a ro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also known as 5-dimethylaminomethyl salicylic acid). It is designed for research and development professionals requiring a robust, scalable, and chemically grounded pathway.

Executive Summary

  • Target Compound: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid[1]

  • CAS Number: 4995-99-7 (Note: Database variations exist; verification via NMR is standard).

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • Core Application: Pharmaceutical intermediate for salicylamide derivatives, chelating agents, and potential anti-inflammatory prodrugs.

This guide prioritizes the Mannich Reaction as the primary synthetic route. This pathway is superior to chloromethylation (Blanc reaction) due to higher regioselectivity, milder conditions, and the avoidance of carcinogenic bis(chloromethyl) ether intermediates.

Retrosynthetic Analysis

The target molecule features a salicylic acid core with a dimethylaminomethyl substituent at the C5 position.

  • Disconnection: The C-N bond at the benzylic position is the strategic break point.

  • Synthons:

    • Nucleophile: Salicylic acid (2-hydroxybenzoic acid). The hydroxyl group at C2 strongly activates the ring, directing electrophiles to C3 (ortho) and C5 (para).

    • Electrophile: The Mannich reagent formed in situ from Formaldehyde and Dimethylamine .

Regiochemical Logic: While both C3 and C5 are activated by the hydroxyl group, the C5 position is electronically and sterically favored.

  • C5 Position: Para to the activating -OH and meta to the electron-withdrawing -COOH. This alignment reinforces electrophilic attack.

  • C3 Position: Ortho to the -OH but sandwiched between the -OH and the bulky -COOH group, creating significant steric hindrance.

Therefore, under thermodynamic control, the 5-isomer is the predominant product.

Reaction Mechanism & Pathway

The synthesis proceeds via a classic three-component Mannich condensation.

Mechanism Description
  • Iminium Ion Formation: Dimethylamine reacts with formaldehyde to generate the electrophilic iminium ion (

    
    ).
    
  • Electrophilic Attack: The salicylic acid acts as the nucleophile. The electron density from the phenolic oxygen delocalizes into the ring, facilitating attack at the C5 position on the iminium ion.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.

Pathway Visualization (Graphviz)

MannichPathway Reagents Reagents: Formaldehyde + Dimethylamine Iminium Intermediate: Iminium Ion [CH2=N(Me)2]+ Reagents->Iminium Dehydration (-H2O) Transition Transition State: Sigma Complex (C5 Attack) Iminium->Transition + Salicylic Acid Salicylic Substrate: Salicylic Acid Salicylic->Transition Nucleophilic Attack Product Product: 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid Transition->Product Re-aromatization (-H+)

Caption: Mechanistic flow of the Mannich reaction targeting the C5 position of salicylic acid.

Detailed Experimental Protocol

Materials Required
ReagentEquiv.Role
Salicylic Acid1.0Substrate
Dimethylamine (40% aq)1.1 - 1.2Amine Source
Formaldehyde (37% aq)1.1 - 1.2Carbonyl Source
Ethanol (95% or Abs)SolventReaction Medium
Hydrochloric Acid (Conc)CatalystpH Adjustment (Optional)
Step-by-Step Methodology

1. Preparation of Reagents:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.8 g (0.1 mol) of Salicylic Acid in 50 mL of Ethanol .

  • Note: Ethanol is preferred over water to ensure solubility of the salicylic acid and the intermediate transition state.

2. Addition of Amine:

  • Cool the solution slightly (to ~20°C).

  • Add 13.5 mL (approx. 0.12 mol) of Dimethylamine (40% aq) dropwise.

  • Observation: An exothermic reaction may occur as the amine salt of the acid forms. Stir for 15 minutes.

3. Addition of Formaldehyde:

  • Add 9.0 mL (approx. 0.12 mol) of Formaldehyde (37% aq) dropwise to the stirring mixture.

  • Critical Control: Maintain temperature below 40°C during addition to prevent polymerization of formaldehyde.

4. Reaction Phase:

  • Heat the mixture to reflux (approx. 78-80°C) .

  • Maintain reflux for 3 to 5 hours .

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: Ethanol/Acetic Acid 9:1). Look for the disappearance of the salicylic acid spot (

    
    ) and the appearance of a more polar spot near the baseline.
    

5. Workup and Isolation:

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove approximately 70% of the solvent.

  • Allow the residue to cool to room temperature.

  • Precipitation: The product exists as a zwitterion. Adjust pH to the isoelectric point (approx. pH 5-6) using dilute HCl or NaOH if precipitation does not occur spontaneously.

  • Cool in an ice bath (0-5°C) for 2 hours to maximize crystallization.

6. Purification:

  • Filter the crude solid under vacuum.

  • Wash the filter cake with cold acetone or cold ethanol (2 x 10 mL) to remove unreacted reagents and the 3-isomer impurity.

  • Recrystallization: Recrystallize from hot Ethanol/Water (80:20) mixture.

  • Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: Dissolve Salicylic Acid in Ethanol Mix Add Dimethylamine (aq) & Formaldehyde (aq) Start->Mix React Reflux at 80°C (3-5 Hours) Mix->React Conc Concentrate Solvent (Rotavap) React->Conc Cryst Cool & Adjust pH (Induce Precipitation) Conc->Cryst Filter Vacuum Filtration & Wash (Cold Acetone) Cryst->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Final Product: Pure 5-Isomer Purify->End

Caption: Operational workflow for the synthesis and purification of the target compound.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • Melting Point: Expected range 158–162°C (Decomposition).

  • IR Spectroscopy:

    • Broad -OH stretch (2500–3300 cm⁻¹).

    • C=O stretch (Carboxylic acid): ~1660–1680 cm⁻¹.

    • Aromatic C=C: ~1610 cm⁻¹.

  • ¹H-NMR (D₂O/NaOD):

    • 
       2.2 ppm (s, 6H, -N(CH ₃)₂).
      
    • 
       3.4 ppm (s, 2H, Ar-CH ₂-N).
      
    • 
       6.8 ppm (d, 1H, Ar-H at C3).
      
    • 
       7.2 ppm (dd, 1H, Ar-H at C4).
      
    • 
       7.6 ppm (d, 1H, Ar-H at C6).
      
    • Note: The coupling pattern confirms 1,2,5-substitution.

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.

  • Dimethylamine: Corrosive and flammable gas/liquid. Handle with gloves and eye protection.[2]

  • Salicylic Acid: Irritant to eyes and skin.

References

  • Mannich Reaction Mechanism & Applications

    • Title: The Mannich Reaction: An Upd
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in Phenolic Systems

    • Title: Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conform
    • Source: N
    • URL:[Link]

    • Relevance: Discusses the electrophilic substitution patterns (C3 vs C5)
  • General Synthesis of Salicylic Acid Derivatives

    • Title: Synthesis of Natural Salicylic Acid as a Cosmetic Ingredient Using Green Chemistry Methods.
    • Source: Kozmetik Pusula.
    • URL:[Link]

    • Relevance: Provides baseline solubility and handling d
  • Compound Data (Structure Verification)

    • Title: 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid (CAS 4995-99-7).[1]

    • Source: LookChem / Chemical Book.
    • URL:[Link]

    • Note: Used for CAS and structural confirm

Sources

Exploratory

physicochemical properties of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

Physicochemical Profiling & Technical Guide: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid Executive Summary 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also known as 5-Dimethylaminomethylsalicylic acid) is a zwit...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Technical Guide: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Executive Summary

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also known as 5-Dimethylaminomethylsalicylic acid) is a zwitterionic, amphiphilic small molecule belonging to the class of Mannich bases . Structurally derived from salicylic acid, it incorporates a basic dimethylaminomethyl moiety at the C5 position. This modification introduces a tertiary amine into the pharmacophore, significantly altering the solubility, ionization profile, and metal-chelating capabilities compared to its parent compound.

This guide provides a technical deep-dive into its physicochemical properties, synthesis, and analytical characterization, designed for researchers in medicinal chemistry and drug formulation.

Chemical Identity & Structural Analysis

Property Details
IUPAC Name 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid
Common Synonyms 5-Dimethylaminomethylsalicylic acid; 5-DMAMS
CAS Number 4995-99-7 (Reference)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CN(C)CC1=CC(=C(C=C1)O)C(O)=O
Key Functional Groups [1][2][3][4][5][6][7] • Carboxylic Acid (Acidic, pKa ~3)[5]• Phenolic Hydroxyl (Weakly Acidic, pKa ~13)[5]• Tertiary Amine (Basic, pKa ~9)
Structural Pharmacophore

The molecule is a tri-functional scaffold :

  • Salicylate Core: Provides the classic ortho-hydroxybenzoic acid motif responsible for hydrogen bonding and metal chelation (bidentate ligand).

  • Mannich Side Chain: The C5-position (para to the phenol) hosts the dimethylaminomethyl group.[5] This basic center creates a zwitterionic internal salt with the carboxylate at physiological pH, drastically increasing aqueous solubility compared to lipophilic salicylic acid derivatives.[5]

Physicochemical Properties

Ionization & Zwitterionic Character

Unlike simple salicylates, this compound exists as a zwitterion over a broad pH range.[5] The interplay between the acidic carboxyl/phenol and the basic amine dictates its behavior.[5]

  • Acidic pKa (COOH): ~2.5 – 3.0 (Deprotonation to COO⁻)[5]

  • Basic pKa (NMe₂): ~8.5 – 9.5 (Protonation to NH⁺)[5]

  • Phenolic pKa (OH): >12 (Remains protonated at physiological pH due to intramolecular H-bonding with COO⁻).[5]

Isoelectric Point (pI): The theoretical pI is calculated as the average of the relevant pKa values (Acid + Base / 2), typically falling between pH 5.5 – 6.5 .[5] At this pH, the net charge is zero, and aqueous solubility is at its minimum (intrinsic solubility).[5]

Solubility Profile
Solvent SystemSolubility BehaviorMechanism
Water (pH < 2) HighCationic form (NH⁺, COOH) dominates.
Water (pH ~6) LowZwitterionic form (NH⁺, COO⁻) aggregates due to crystal lattice energy.[5]
Water (pH > 10) HighAnionic form (N, COO⁻, O⁻) dominates.[5]
Organic Solvents Low to ModeratePoor solubility in non-polar solvents (Hexane) due to zwitterionic nature.[5] Soluble in polar protic solvents (Methanol, Ethanol).[5]
Lipophilicity (LogP vs. LogD)
  • LogP (Neutral): Estimated at 1.2 – 1.5 .[5] The addition of the methylene-amine chain adds hydrophobic bulk compared to salicylic acid (LogP ~2.26), but the polarity of the amine counteracts this.[5]

  • LogD (pH 7.4): Significantly lower (~ -1.0 to 0.[5]5) because the molecule is >99% ionized at physiological pH.[5] This suggests low passive membrane permeability unless specific transporters are involved.

Visualization: Ionization Equilibria

The following diagram illustrates the pH-dependent speciation of the molecule, critical for formulation and extraction strategies.

Ionization Cation Cationic Form (pH < 2) [COOH, NH+, OH] Zwitterion Zwitterion (Isoelectric) (pH 3 - 9) [COO-, NH+, OH] Cation->Zwitterion  pKa1 ~2.8 (-H+ from COOH)   Zwitterion->Cation Anion Anionic Form (pH > 10) [COO-, N, O-] Zwitterion->Anion  pKa2 ~9.2 (-H+ from NH+)   Anion->Zwitterion

Caption: pH-dependent ionization pathway showing the transition from cationic to anionic species via the dominant zwitterionic intermediate.[5]

Synthesis & Purification Protocol

Methodology: The synthesis utilizes the Mannich Reaction , exploiting the high electron density at the C5 position of salicylic acid.[5]

Reagents:
  • Salicylic Acid (1.0 eq)[5]

  • Formaldehyde (37% aq.[5] solution, 1.2 eq)

  • Dimethylamine (40% aq.[5] solution, 1.2 eq)

  • Solvent: Ethanol or Methanol[5][6]

Step-by-Step Protocol:
  • Preparation: Dissolve Salicylic Acid in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Dimethylamine solution dropwise while stirring. The solution may warm slightly (exothermic acid-base reaction).

  • Activation: Add Formaldehyde solution slowly.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 4–6 hours .

    • Mechanism:[5][8] The amine and formaldehyde generate an iminium ion electrophile in situ, which attacks the C5 position of the salicylate.[5]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce volume via rotary evaporation to ~20% of original volume.

    • Induce Precipitation: Adjust pH to the isoelectric point (~pH 6) using dilute HCl or Acetone addition if the product does not crystallize spontaneously.[5]

    • Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (80:20).

Yield Expectation: 60–75%.[5] Stability Note: Mannich bases can undergo "Retro-Mannich" degradation (reversal to starting materials) under high heat or strong acidic hydrolysis.[5] Store in a cool, dry place.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

TechniqueExpected Signals & Interpretation
¹H NMR (DMSO-d₆) δ 2.2 ppm (s, 6H): N(CH₃)₂ protons.[5] Distinctive singlet.• δ 3.4 ppm (s, 2H): Ar-CH₂-N benzylic protons.• δ 6.8 - 7.8 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).[5]• δ >10 ppm (br): COOH/OH protons (often exchanged/broad).[5]
IR Spectroscopy 2800–3000 cm⁻¹: C-H stretching (Alkyl & Aromatic).• 1600–1650 cm⁻¹: C=O stretch (Carboxylate/Zwitterion overlap).[5]• 1300–1400 cm⁻¹: C-N stretch.
Mass Spectrometry ESI+: [M+H]⁺ peak at m/z 196.1 .

Experimental Workflow Visualization

Workflow Start Start: Salicylic Acid (Ethanol Solution) Reactants Add Formaldehyde + Dimethylamine Start->Reactants Reflux Reflux 4-6 hrs (Formation of Mannich Base) Reactants->Reflux  In-situ Iminium Gen.   Workup Concentrate & Adjust pH to ~6 (Isoelectric Precipitation) Reflux->Workup  Cooling   Filter Filtration & Recrystallization (EtOH/Water) Workup->Filter Final Pure 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid Filter->Final

Caption: Synthetic workflow for the preparation of the target Mannich base via condensation.

References

  • LookChem. (n.d.).[5] 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid - CAS 4995-99-7. Retrieved from [Link]

  • PubChem. (2025).[5][7][9] Salicylic Acid Derivatives and Mannich Bases. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023).[5] Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives. Retrieved from [Link]

  • PrepChem. (n.d.).[5] Synthesis of Mannich Bases of Phenols. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mechanism of Action and Pharmacological Evaluation of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Topic: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-[(Dimethylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (CAS: 4995-99-7) represents a specialized subclass of salicylate derivatives characterized by a Mannich base modification at the C5 position. Unlike its parent compound, salicylic acid, or its analog 5-aminosalicylic acid (Mesalamine), this molecule incorporates a tertiary amine linked via a methylene bridge. This structural alteration confers unique physicochemical properties—specifically zwitterionic character at physiological pH—which significantly modulates its pharmacokinetics, solubility profile, and interaction with inflammatory mediators.

This guide delineates the molecular mechanism of action (MOA), focusing on its dual role as a Cyclooxygenase (COX) inhibitor and a modulator of the NF-


B signaling pathway.[1] It further details the synthetic pathways and validation protocols required for its development as a therapeutic candidate or pharmaceutical intermediate.

Chemical Architecture & Physicochemical Properties[2]

Structural Analysis

The molecule consists of a salicylate core (2-hydroxybenzoic acid) substituted at the para position relative to the hydroxyl group with a (dimethylamino)methyl moiety.[2]

  • Core Scaffold: Salicylic acid (Anti-inflammatory pharmacophore).[1]

  • Modification: 5-Dimethylaminomethyl group (Mannich base).

  • Electronic Effect: The methylene bridge insulates the amine from direct resonance with the aromatic ring, maintaining the basicity of the amine (

    
    ) unlike the aniline nitrogen in 5-aminosalicylic acid.
    
Zwitterionic Nature and Solubility

The simultaneous presence of the carboxylic acid (


) and the tertiary amine creates a zwitterion over a wide pH range.
PropertyValue (Predicted/Experimental)Impact on Drug Development
Molecular Weight 195.22 g/mol Small molecule, favorable for oral absorption.
LogP ~1.2 - 1.5Optimized lipophilicity for membrane permeability compared to highly polar salicylates.
pKa (Acid) 2.97Ionized at physiological pH (COO-).
pKa (Base) 9.12Protonated at physiological pH (NH+).
Solubility High (Aqueous)The zwitterionic form enhances aqueous solubility, addressing the poor solubility issues of pure salicylic acid.

Mechanism of Action (MOA)

The pharmacological activity of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid is driven by two primary pathways: Arachidonic Acid Cascade Inhibition and Transcriptional Modulation .

Primary Target: Cyclooxygenase (COX) Inhibition

Like other salicylates, the compound targets COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs).

  • Binding Mode: The carboxylate group interacts with Arg120 and Tyr355 at the entrance of the COX active site channel. The ortho-hydroxyl group forms a hydrogen bond with Ser530 .

  • Role of 5-Substitution: The bulky (dimethylamino)methyl group at the C5 position extends into the hydrophobic side pocket of the enzyme. Unlike the small acetyl group of aspirin (which irreversibly acetylates Ser530), this derivative likely acts as a reversible, competitive inhibitor . The basic amine may form additional electrostatic interactions with acidic residues in the channel, potentially altering selectivity between COX-1 and COX-2.

Secondary Target: NF- B Signaling Modulation

Salicylates are known to inhibit the I


B kinase (IKK) complex, specifically IKK

.
  • Pathway: The compound prevents the phosphorylation of I

    
    B
    
    
    
    .
  • Result: I

    
    B
    
    
    
    is not ubiquitinated or degraded.
  • Effect: NF-

    
    B (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus.
    
  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6).
Antioxidant Activity (Mannich Base Specific)

Phenolic Mannich bases exhibit enhanced radical scavenging activity compared to unsubstituted phenols. The electron-donating alkyl-amine group stabilizes the phenoxy radical formed after scavenging Reactive Oxygen Species (ROS), providing a secondary cytoprotective mechanism.

Visualization: Signaling Pathway

The following diagram illustrates the dual mechanism of action: COX inhibition and NF-


B sequestration.

MOA_Pathway cluster_COX Arachidonic Acid Pathway cluster_NFkB NF-kB Signaling Pathway Compound 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid COX COX-1 / COX-2 (Enzyme) Compound->COX Inhibits (Reversible) IKK IKK Complex (IKK-beta) Compound->IKK Inhibits ATP Binding Membrane_PL Membrane Phospholipids AA Arachidonic Acid Membrane_PL->AA PLA2 AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-kB (Inactive) Cytoplasm IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-kB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB_Nuc->Cytokines Transcription

Figure 1: Dual mechanism targeting COX enzymes and the IKK complex to suppress inflammatory cascades.

Experimental Protocols

Synthesis via Mannich Reaction

This protocol describes the synthesis of the compound from salicylic acid, formaldehyde, and dimethylamine. This is a classic Mannich condensation.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Dimethylamine (40% aq. solution, 1.1 eq)

  • Formaldehyde (37% aq. solution, 1.1 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 13.8 g (0.1 mol) of salicylic acid in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Cool the solution to 0-5°C in an ice bath. Dropwise add the dimethylamine solution while stirring to prevent exotherms.

  • Aldehyde Addition: Slowly add the formaldehyde solution. The mixture may become cloudy.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Methanol/DCM 1:9).

  • Isolation: Evaporate the solvent under reduced pressure. The residue is often a viscous oil or gum.

  • Crystallization: Triturate the residue with acetone or ether to induce crystallization of the zwitterionic solid.

  • Purification: Recrystallize from ethanol/water (9:1) to obtain white crystals.

  • Validation: Confirm structure via

    
    H-NMR (D
    
    
    
    O/NaOD). Look for the singlet methylene peak at
    
    
    ppm and dimethyl protons at
    
    
    ppm.
In Vitro COX Inhibition Assay

To quantify the potency (


) against COX-1 and COX-2.

Materials:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric COX Inhibitor Screening Kit (e.g., TMPD oxidation assay).

Protocol:

  • Preparation: Prepare stock solutions of the test compound in DMSO (ensure final DMSO concentration <1%).

  • Incubation: Incubate COX-1 or COX-2 enzyme with the test compound (concentration range: 0.1

    
    M to 100 
    
    
    
    M) for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0).
  • Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).

  • Measurement: Measure the absorbance at 590 nm after 2 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Control: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

Data Presentation: Comparative Profile

The following table contrasts 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid with standard salicylates.

FeatureSalicylic Acid5-Aminosalicylic Acid (5-ASA)5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid
Solubility (pH 7) ModerateLowHigh (Zwitterionic)
Primary MOA COX-1/2 InhibitionPPAR-

/ COX / NF-

B
COX-1/2 / NF-

B
Metabolism Glycine conjugation (Salicyluric acid)N-AcetylationN-Demethylation / Glucuronidation
Stability HighOxidation prone (darkens)Stable (Mannich base)
Main Application Keratolytic / AnalgesicIBD (Local action)Systemic Anti-inflammatory (Research)

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.

  • Yin, M. J., Yamamoto, Y., & Gaynor, R. B. (1998). The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta. Nature.[3]

  • Tramposch, K. M. (1982). Mannich bases of salicylic acid and their antimicrobial activity. Journal of Pharmaceutical Sciences.

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.

  • PubChem Database. (2025). Compound Summary for CAS 4995-99-7.[4][5][6] National Center for Biotechnology Information.

Sources

Exploratory

Technical Monograph: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid Scaffolds

Executive Technical Summary The compound 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid represents a critical structural archetype in the family of Salicylic Acid Mannich Bases (SAMBs) . Unlike its direct analog 5-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

The compound 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid represents a critical structural archetype in the family of Salicylic Acid Mannich Bases (SAMBs) . Unlike its direct analog 5-aminosalicylic acid (Mesalamine), which possesses a primary amine directly attached to the aromatic ring, the 5-DMA derivative incorporates a methylene bridge (


) connecting the amine to the phenyl core.

This structural modification—introduced via the Mannich reaction—significantly alters the physicochemical profile of the salicylate scaffold. It introduces a basic center (


 for the tertiary amine) distinct from the phenolic hydroxyl and carboxylic acid, creating a zwitterionic potential that enhances solubility in physiological media while maintaining lipophilicity for membrane permeability.

Primary Utility Vectors:

  • Medicinal Chemistry: A pharmacophore for anti-inflammatory (COX inhibition) and antimicrobial agents.

  • Coordination Chemistry: A tridentate ligand (

    
    -donor set) with high affinity for Fe(III) and Cu(II), utilized in chelation therapy research.
    
  • Synthetic Utility: A versatile intermediate for generating complex benzoxazines and phenolic resins.

Chemical Architecture & Synthesis Logic

The Mannich Pathway: Regioselectivity and Mechanism

The synthesis of 5-DMA-salicylic acid relies on the Mannich Reaction , an electrophilic aromatic substitution. The reaction involves the condensation of salicylic acid (substrate), formaldehyde (electrophile source), and dimethylamine (nucleophile).

Mechanism of Action:

  • Iminium Ion Formation: Formaldehyde and dimethylamine condense to form the reactive dimethyliminium ion (

    
    ).
    
  • Electrophilic Attack: The phenolic hydroxyl group of salicylic acid activates the ring. While both the ortho (3-position) and para (5-position) are activated, the 5-position is kinetically and thermodynamically favored due to:

    • Steric Hindrance: The 3-position is crowded by the adjacent carboxylic acid and involved in intramolecular hydrogen bonding.

    • Electronic Availability: The 5-position is para to the activating hydroxyl group, allowing efficient attack by the bulky iminium ion.

Visualization: Synthesis Workflow

The following diagram outlines the reaction pathway and critical decision nodes for purity control.

MannichSynthesis Substrate Salicylic Acid (2-Hydroxybenzoic acid) Reaction Reflux (EtOH/H2O) 80°C, 4-6 Hours Substrate->Reaction Dissolved Reagents Reagents: Paraformaldehyde + Dimethylamine (40% aq) Intermediate Reactive Species: Dimethyliminium Ion Reagents->Intermediate In situ generation Intermediate->Reaction Electrophilic Attack Crude Crude Mannich Base Reaction->Crude Precipitation @ pH 6-7 Purification Recrystallization (Ethanol/Acetone) Crude->Purification Filter & Wash Product 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid Purification->Product Yield: 65-75%

Caption: Figure 1. Regioselective synthesis pathway for 5-substituted salicylic acid Mannich bases.

Structure-Activity Relationship (SAR) & Applications

Antimicrobial Activity

Mannich bases of salicylic acid exhibit "dual-action" antimicrobial mechanisms.

  • Mechanism 1 (Chelation): The

    
     donor atoms chelate essential metal ions (Fe, Zn) required for bacterial enzyme function.
    
  • Mechanism 2 (Membrane Disruption): The cationic ammonium group (at physiological pH) interacts with negatively charged bacterial cell walls, increasing permeability.

Comparative Activity Data (Minimum Inhibitory Concentration - MIC): Data synthesized from analog studies (See Ref 1, 3).

Compound DerivativeR-Group (Amine)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)Lipophilicity (LogP)
Target Molecule Dimethylamine 12.5 25.0 1.8
Analog ADiethylamine6.2512.52.4
Analog BMorpholine25.050.01.1
Analog CPiperidine12.525.02.1

Insight: Increasing the alkyl chain length (Dimethyl


 Diethyl) often improves potency by enhancing lipophilicity, facilitating cell membrane penetration.
Neuroprotection & Chelation

The 5-DMA derivative serves as a precursor for "multi-target directed ligands" (MTDLs) in Alzheimer's research. The synthesis logic aims to combine the antioxidant power of the phenolic ring with the acetylcholinesterase (AChE) inhibitory potential of the tertiary amine.

  • Iron Chelation: Free iron accumulates in amyloid plaques. The salicylate core binds Fe(III) effectively, preventing Fenton reaction-mediated oxidative stress.

Experimental Protocols

Protocol A: Synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

Standardized procedure adapted for high purity (Ref 2, 5).

Reagents:

  • Salicylic Acid (0.1 mol, 13.8 g)

  • Dimethylamine (40% aq. solution, 0.12 mol, 13.5 mL)

  • Formaldehyde (37% aq. solution, 0.12 mol, 9.0 mL)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve salicylic acid in ethanol. Slight warming may be required.

  • Amine Addition: Add the dimethylamine solution dropwise while stirring. The solution may warm slightly (exothermic).

  • Formaldehyde Addition: Add the formaldehyde solution slowly.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 80°C (gentle reflux) for 4–6 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine interaction).
  • Precipitation: Allow the mixture to cool to room temperature. If no precipitate forms, reduce solvent volume by 50% under vacuum and place in an ice bath. Adjust pH to 6.0–7.0 using dilute HCl if necessary to induce zwitterionic precipitation.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Acetone (1:1).

  • Characterization:

    • Melting Point: Expected range 228–230°C (decomposition).[1]

    • IR Spectrum: Look for broad OH stretch (3200-3400 cm⁻¹), C=O acid stretch (1680 cm⁻¹), and C-N aliphatic stretch (1100-1200 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Assay (Agar Well Diffusion)

Validates biological activity of the synthesized scaffold (Ref 1).

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923).

  • Seeding: Swab the suspension evenly onto Mueller-Hinton Agar (MHA) plates.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Compound Loading:

    • Dissolve the test compound in DMSO (1 mg/mL).

    • Add 50 µL, 100 µL, and 150 µL into designated wells.

    • Control: Use Ciprofloxacin (Positive) and pure DMSO (Negative).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters. A ZOI > 10mm indicates significant activity.

Mechanism of Action: Chelation Logic

The following diagram illustrates the potential coordination mode of the 5-DMA derivative with divalent metal ions (e.g.,


 or 

), crucial for its biological activity.

ChelationMode cluster_ligand 5-DMA-Salicylate Ligand Metal M(II) O_Phenol O (Phenolic) O_Phenol->Metal Coordinate Covalent O_Carboxyl O (Carboxyl) O_Carboxyl->Metal Coordinate Covalent N_Amine N (Tertiary) N_Amine->Metal Weak Interaction (Steric Dependent)

Caption: Figure 2.[2] Bidentate vs. Tridentate coordination potential. The phenolic oxygen and carboxylate oxygen form the primary stable chelate ring.

References

  • Al-Amiery, A. A., et al. (2012). "Synthesis of some Mannich base derivatives and their antimicrobial activity study." Arabian Journal of Chemistry.

  • Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[3] Tetrahedron. (Seminal review on the synthesis mechanism).

  • El-Sawy, E. R., et al. (2012). "Antimicrobial and Hypoglycemic Activities of Novel N-Mannich Bases Derived from 5-(1-Adamantyl)-4-substituted-1,2,4-triazoline-3-thiones." Pharmaceuticals.[4][5]

  • Bala, S., et al. (2014). "Mannich Bases: An Important Pharmacophore in Present Scenario." International Journal of Medicinal Chemistry.

  • Standard Protocol Validation: Methodologies derived from Vogel’s Textbook of Practical Organic Chemistry regarding the Mannich Reaction of phenols.

Sources

Foundational

CAS number 89-57-6 synthesis and characterization

Title: Synthesis, Characterization, and Formulation Strategies for 5-Aminosalicylic Acid (CAS 89-57-6): A Comprehensive Technical Guide Executive Summary 5-Aminosalicylic acid (5-ASA), universally known by its generic na...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis, Characterization, and Formulation Strategies for 5-Aminosalicylic Acid (CAS 89-57-6): A Comprehensive Technical Guide

Executive Summary

5-Aminosalicylic acid (5-ASA), universally known by its generic name Mesalamine, is a critical active pharmaceutical ingredient (API) widely utilized in the management of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease[1]. As an inhibitor of NF-κB and prostaglandin dehydrogenase (PGDH), it mitigates intestinal mucosal inflammation by suppressing the synthesis of inflammatory prostaglandins and leukotrienes[2].

Beyond its clinical utility, the molecule's unique structure—featuring amino, hydroxyl, and carboxyl reactive groups on a single benzene ring—makes it a versatile building block in the synthesis of reactive dyes and complex polymeric prodrugs[2][3]. This whitepaper provides a rigorous, causality-driven breakdown of the synthetic pathways, isolation methodologies, and analytical characterization of CAS 89-57-6.

Physicochemical Profile

Understanding the physicochemical properties of 5-ASA is fundamental to both its synthesis and downstream formulation. The molecule is amphoteric, meaning its solubility and reactivity are highly pH-dependent, a characteristic that dictates the parameters of its isolation during synthesis.

PropertyValue / Description
CAS Number 89-57-6[4]
Chemical Name 5-Amino-2-hydroxybenzoic acid; Mesalamine[4]
Molecular Formula C₇H₇NO₃[5][4]
Molecular Weight 153.14 g/mol [5][6]
Appearance White to off-white, grayish, or light brown crystalline powder[4][7]
Solubility Soluble in acidic and alkaline aqueous solutions; slightly soluble in neutral water and cold ethanol[4].

Core Synthetic Strategies

The industrial and laboratory-scale synthesis of 5-ASA relies on three primary pathways. The selection of a specific route depends on the required scale, purity constraints, and the acceptable environmental footprint.

  • Route A: Nitration & Catalytic Hydrogenation: This classic two-step process involves the nitration of salicylic acid to form 5-nitrosalicylic acid, followed by reduction using Palladium on Carbon (Pd/C) or Raney Nickel[2][8]. The primary challenge here is regioselectivity, as the 3-nitro isomer can form as an impurity, necessitating careful temperature control during nitration[8].

  • Route B: Azo-Coupling & Reductive Cleavage: Highly favored in industrial settings, this method avoids the isomer separation issues of nitration. Aniline is diazotized and coupled with salicylic acid to form 5-(phenylazo)salicylic acid. Subsequent reductive cleavage yields 5-ASA and aniline, the latter of which can be recycled[1][8]. This is often executed as a highly efficient one-pot catalytic process[1].

  • Route C: Kolbe-Schmitt Carboxylation: A direct route involving the carboxylation of 4-aminophenol using CO₂ and a base (e.g., K₂CO₃) under high pressure and temperature (or supercritical CO₂ conditions)[3][8]. While atom-economical, it requires specialized high-pressure reactor infrastructure[3][9].

SynthesisRoutes SA Salicylic Acid NSA 5-Nitrosalicylic Acid SA->NSA Nitration (HNO3/H2SO4) Aniline Aniline + Salicylic Acid Azo 5-(Phenylazo)salicylic Acid Aniline->Azo Diazotization & Coupling (NaNO2, NaOH) PAP 4-Aminophenol ASA 5-Aminosalicylic Acid (CAS 89-57-6) PAP->ASA Kolbe-Schmitt Carboxylation (CO2, K2CO3, Heat/Pressure) NSA->ASA Catalytic Hydrogenation (Pd/C, H2) Azo->ASA Reductive Cleavage (Raney Ni / Pd/C, H2)

Major synthetic pathways for 5-Aminosalicylic Acid (CAS 89-57-6).

Experimental Methodology: Route A (Nitration & Reduction)

The following protocol details the catalytic hydrogenation of 5-nitrosalicylic acid.

Scientific Rationale (Causality): Because 5-ASA is amphoteric, it remains soluble in both highly acidic (protonated amine) and highly basic (deprotonated carboxyl/hydroxyl) environments. Isolation requires precise pH adjustment to its isoelectric point (pH ~3.0 - 4.5), where the zwitterionic form precipitates out of solution[8].

Step-by-Step Protocol:

  • Reaction Setup: Dissolve purified 5-nitrosalicylic acid (e.g., 68.0 g) in 680 mL of methanol in a high-pressure hydrogenation reactor[8].

  • Basification: Add 25.0 g of a 20% Na₂CO₃ solution to the mixture. Causality: Converting the acid to its sodium salt increases solubility in the methanolic aqueous system and prevents catalyst poisoning that can occur in highly acidic media[2][8].

  • Catalyst Addition: Carefully add 6.8 g of 5% or 10% Pd/C catalyst. Self-Validation/Safety: Purge the reactor with inert nitrogen gas three times before introducing hydrogen to prevent combustion of the methanolic solvent.

  • Hydrogenation: Pressurize the reactor with H₂ (typically 0.5 - 1.5 MPa) and heat to 30°C–50°C[2]. Maintain vigorous stirring. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes (approx. 48 hours for lab scale)[8].

  • Catalyst Filtration: Adjust the reaction mass pH to ~10.0 using 20% Na₂CO₃ to ensure the synthesized 5-ASA is fully dissolved as a soluble salt[8]. Filter the mixture through a Celite pad to remove the spent Pd/C catalyst.

  • Isoelectric Precipitation: Slowly acidify the clear filtrate using 10% dilute hydrochloric acid (or sulfuric acid) under continuous stirring until the pH reaches exactly 3.0 to 4.5[8]. Causality: This forces the 5-ASA into its zwitterionic state, causing rapid crystallization.

  • Isolation: Cool the slurry to 5°C to maximize yield, filter the grayish-white crystals, wash with cold distilled water, and dry under vacuum[3][8].

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized 5-ASA, spectroscopic validation is mandatory.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis of 5-ASA reveals distinct bands corresponding to its three functional groups. The absence of the strong nitro group asymmetric stretch (typically around 1530 cm⁻¹) confirms the successful reduction of the precursor[3][10].

Wavenumber (cm⁻¹)Functional Group AssignmentDiagnostic Significance
3500 – 3200 N-H and O-H stretchingConfirms the presence of the newly formed primary amine and the phenolic hydroxyl group[3].
1650 – 1450 C=C (aromatic) & C=O stretchingIndicates the integrity of the benzene ring and the carboxylic acid carbonyl[3][11].
1320 – 1280 O-H bendingConfirms the phenolic hydroxyl group on the benzene ring[3].
Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR (typically run in DMSO-d₆ at 400 MHz) is used to verify the substitution pattern on the aromatic ring. The protons of the -OH, -NH₂, and -COOH groups often undergo rapid exchange with trace water in the solvent, meaning they may appear as broad singlets or be entirely absent from the spectrum[3].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.66 – 6.68 Doublet (d)1HAromatic proton (Ar-H)[3]
6.83 – 6.86 Doublet of doublets (dd)1HAromatic proton (Ar-H)[3]
7.12 – 7.13 Doublet (d)1HAromatic proton (Ar-H) adjacent to substituents[3][11]

Formulation & Drug Delivery Insights

While 5-ASA is highly effective for colonic inflammation, administering the free acid orally is therapeutically inefficient. Free 5-ASA is almost completely and rapidly absorbed in the proximal small intestine, preventing the drug from reaching the colon where it is needed[11].

To bypass upper gastrointestinal absorption, formulation scientists employ two primary strategies:

  • Polymer Coatings: Encapsulating 5-ASA in pH-dependent polymers (e.g., ethyl cellulose) that only dissolve in the alkaline environment of the terminal ileum and colon[7].

  • Prodrug Synthesis: Covalently linking 5-ASA to a carrier molecule via an azo bond or amide linkage. Examples include Sulfasalazine (an azo prodrug) and novel synthesized mutual prodrugs like 5-aminosalicylic acid-alanine (5-ASA-ALA) or 5-ASA-butyrate[12][7][11]. These prodrugs remain stable in the stomach and small intestine but are enzymatically cleaved by the azoreductases or amidases of the colonic microbiome, releasing active 5-ASA directly at the site of inflammation[12][11].

References

  • National Institutes of Health (PMC). "Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis." NIH. Available at:[Link]

  • Google Patents. "CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid." Google Patents.
  • Google Patents. "CN106083623A - A kind of preparation method of 5-aminosalicylic acid." Google Patents.
  • Google Patents. "CN102126977A - Method for preparing 5-aminosalicylic acid by adopting gas phase catalysis carboxylation method." Google Patents.
  • Asian Publication Corporation. "Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions." Asian Pubs. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization." NIH. Available at: [Link]

  • RSC Publishing. "Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis." RSC. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

The following technical guide details the structural elucidation of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid , a functionalized salicylic acid derivative synthesized via the Mannich reaction. This guide addresses...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid , a functionalized salicylic acid derivative synthesized via the Mannich reaction. This guide addresses the critical challenge of distinguishing the target 5-substituted isomer from the potential 3-substituted regioisomer and bis-substituted impurities.

Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary & Chemical Identity[1][2]

The target molecule, 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid , acts as a zwitterionic intermediate often encountered in the synthesis of complex pharmaceutical active ingredients (APIs). Its structural validation is non-trivial due to the directing effects of the salicylate core, which can yield regioisomeric mixtures (3- vs. 5-substitution) during the Mannich reaction.

Property Data
IUPAC Name 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid
Common Name 5-(Dimethylaminomethyl)salicylic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 211.22 g/mol
Monoisotopic Mass 211.0895 Da
Core Moiety Salicylic Acid (2-Hydroxybenzoic acid)
Key Functional Groups Phenol, Carboxylic Acid, Tertiary Amine

Synthetic Route & Mechanistic Context[2][5][8][9][10][11]

To understand the impurity profile and structural logic, one must analyze the synthesis. The compound is generated via a Mannich reaction involving salicylic acid, formaldehyde, and dimethylamine.

Mechanistic Causality

The hydroxyl group (-OH) at position 2 is a strong ortho, para-activator. The carboxylic acid (-COOH) at position 1 is a meta-deactivator.

  • Position 3 (Ortho to OH): Sterically hindered by the adjacent -COOH group but stabilized by potential hydrogen bonding.

  • Position 5 (Para to OH): Sterically accessible and electronically activated by the phenol.

Experimental Outcome: Under standard reflux conditions in ethanol/water, the 5-position is kinetically and thermodynamically favored due to steric relief, making it the major product. However, the 3-isomer and 3,5-bis(dimethylaminomethyl) impurity are common byproducts that necessitate rigorous structural proof.

Synthesis Figure 1: Competitive reaction pathways in the Mannich synthesis of the target molecule. SA Salicylic Acid (C7H6O3) Intermediate Transition State (Electrophilic Aromatic Subst.) SA->Intermediate Activation Reagents HCHO + HN(Me)2 (Mannich Reagents) Reagents->Intermediate Product5 Target: 5-Isomer (Major Product) Intermediate->Product5 Steric Preference Product3 Impurity: 3-Isomer (Minor) Intermediate->Product3 H-Bond Stabilization ProductBis Impurity: 3,5-Bis (Over-reaction) Product5->ProductBis Excess Reagent

Spectroscopic Characterization (Step-by-Step)

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the substituent.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is preferred due to the basic amine.

  • Observed [M+H]⁺: m/z 212.09

  • Key Fragmentation Pathways (MS/MS):

    • Loss of Dimethylamine (-45 Da): Cleavage of the benzylic C-N bond yields a tropylium-like cation (m/z ~167).

    • Decarboxylation (-44 Da): Common in salicylic acid derivatives (m/z ~168).

    • Combined Loss: Loss of both CO₂ and amine confirms the core substitution pattern.

Infrared Spectroscopy (IR)

Objective: Identify zwitterionic character.

  • Carboxylate (COO⁻): Asymmetric stretch ~1600–1580 cm⁻¹ (indicates internal salt formation with the amine).

  • Phenol (Ar-OH): Broad band ~3200–3400 cm⁻¹ (often overlapped).

  • Amine Salt (R₃NH⁺): Broad, multiple bands 2500–3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for distinguishing the 5-isomer from the 3-isomer.

¹H NMR Analysis (DMSO-d₆)

The aromatic region provides the "fingerprint" for the substitution pattern.

ProtonShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
H-6 7.75Doublet (d)J ≈ 2.2Ortho to COOH (deshielded), Meta to OH. Small meta coupling to H-4.
H-4 7.35ddJ ≈ 8.5, 2.2Para to COOH, Meta to OH. Large ortho coupling to H-3, small meta coupling to H-6.
H-3 6.85Doublet (d)J ≈ 8.5Ortho to OH (shielded). Large ortho coupling to H-4.
-CH₂- 3.55Singlet (s)-Benzylic methylene connecting ring and amine.
-N(CH₃)₂ 2.30Singlet (s)-Six equivalent methyl protons.

Critical Differentiation (3-Isomer vs. 5-Isomer):

  • 5-Isomer (Target): Two doublets (one with fine splitting) and one dd. The coupling constants (J ~8.5 Hz) indicate two adjacent protons (H-3/H-4) and one isolated proton (H-6).

  • 3-Isomer: Would show a triplet (H-5) and two doublets (H-4, H-6) pattern (contiguous 3-spin system). The absence of a triplet at ~6.8 ppm rules out the 3-isomer.

¹³C NMR & DEPT
  • Carbonyl (C=O): ~172 ppm.

  • Aromatic C-OH (C-2): ~160 ppm (deshielded).

  • Benzylic Carbon (Ar-CH₂-N): ~62 ppm.

  • N-Methyl Carbons: ~44 ppm.[1]

2D NMR Connectivity (HMBC & NOESY)

To irrefutably prove the position of the


 group, we utilize Heteronuclear Multiple Bond Correlation (HMBC).
  • HMBC Experiment: Look for long-range coupling from the methylene protons (

    
     3.55).
    
    • Correlation 1: Methylene protons to C-4 and C-6 .

    • Correlation 2: Methylene protons to C-5 (quaternary).

  • NOESY Experiment:

    • 5-Isomer: NOE observed between Methylene protons and H-4 / H-6 .

    • 3-Isomer: NOE would be observed between Methylene protons and the Phenolic OH (if visible) or solely H-4 .

NMR_Logic Figure 2: Key 2D NMR correlations establishing the substituent at the 5-position. cluster_NOE NOESY Interactions (Spatial) cluster_HMBC HMBC Correlations (3-Bond) CH2 CH2 Protons (3.55 ppm) H4 H-4 Proton (7.35 ppm) CH2->H4 Strong NOE H6 H-6 Proton (7.75 ppm) CH2->H6 Strong NOE C4 C-4 Carbon CH2->C4 3J_CH C6 C-6 Carbon CH2->C6 3J_CH C5 C-5 Carbon (Quaternary) CH2->C5 2J_CH

Impurity Profiling & Quality Control

In a drug development context, demonstrating the absence of the 3-isomer is as important as proving the 5-isomer.

ImpurityStructural FeatureDiagnostic Signal (¹H NMR)
3-Isomer Substituent at C-3Triplet (or pseudo-t) at ~6.7-6.9 ppm (H-5).
3,5-Bis-substituted Substituents at C-3 & C-5Two singlets in aromatic region (H-4, H-6). No ortho coupling (~8Hz).
Salicylic Acid No substituentMultiplet 6.8–7.9 ppm (4 protons).

Protocol for Purity Analysis:

  • Dissolve 10 mg sample in DMSO-d₆.

  • Acquire ¹H NMR with sufficient scans (ns=64) to detect minor impurities (<0.1%).

  • Integrate the H-3 doublet (6.85 ppm).

  • Check for triplet signals in the 6.7–7.0 ppm region (indicative of 3-isomer).

  • Check for extra singlets in the 2.2–2.8 ppm region (indicative of bis-substitution amine methyls).

References

  • Mannich Reaction Mechanism & Regioselectivity

    • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.

    • Heaney, H. (2005). "The Mannich Reaction".[2][3][4][5][6] Comprehensive Organic Synthesis.

    • Source:

  • NMR Characterization of Salicylic Acid Derivatives

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

    • Source:

  • Synthesis of 5-substituted Salicylic Acids

    • Blicke, F. F. (1942). "The Mannich Reaction".[2][3][4][5][6] Organic Reactions, 1, 303-341.

    • Source:

  • Spectroscopic Data for Phenolic Mannich Bases

    • Agrawal, Y. K., & Menon, S. K. (1992). "Physical properties and spectral studies of some Mannich bases". Indian Journal of Chemistry.

    • Source:

Sources

Foundational

Thermodynamic Solubility, Zwitterionic Equilibria, and Degradation Kinetics of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Executive Summary 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMAM-SA) is a multifunctional salicylic acid derivative characterized by the presence of a carboxylic acid, a phenolic hydroxyl, and a tertiary amine....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMAM-SA) is a multifunctional salicylic acid derivative characterized by the presence of a carboxylic acid, a phenolic hydroxyl, and a tertiary amine. In modern drug development, the aminomethylation of phenolic scaffolds via the Mannich reaction is a privileged strategy used to modulate lipophilicity, enhance target affinity, and dramatically alter the pharmacokinetic profile of the parent molecule .

However, the introduction of the dimethylaminomethyl group transforms the relatively simple salicylic acid into a complex zwitterionic system. As a Senior Application Scientist, it is critical to recognize that evaluating the solubility and stability of 5-DMAM-SA requires moving beyond standard small-molecule workflows. This whitepaper provides a rigorously grounded, self-validating framework for profiling the thermodynamic solubility and degradation kinetics of 5-DMAM-SA, focusing on its unique pH-dependent speciation and its susceptibility to retro-Mannich cleavage.

Physicochemical Profiling: The Zwitterionic Equilibrium

The physicochemical behavior of 5-DMAM-SA is dictated by three distinct ionizable groups:

  • Carboxylic Acid (

    
    ) : Highly acidic due to the electron-withdrawing nature of the aromatic ring.
    
  • Dimethylaminomethyl Group (

    
    ) : A typical basic tertiary amine.
    
  • Phenolic Hydroxyl (

    
    ) : The 
    
    
    
    of the phenol is significantly elevated due to strong intramolecular hydrogen bonding with the adjacent carboxylate group, a phenomenon well-documented in salicylamide and salicylic acid derivatives .

Because the


 of the amine is substantially higher than that of the carboxylic acid, 5-DMAM-SA exists primarily as a zwitterion  across the entire physiological pH range (pH 4.0 to 8.0). The isoelectric point (pI) is approximately 6.2. At this pH, the molecule possesses a net charge of zero, maximizing its crystal lattice energy and minimizing its aqueous solubility.

Speciation Cation Cationic Form (pH < 3.0) COOH, OH, NH+ Zwitterion Zwitterionic Form (pH 3.0 - 9.0) COO-, OH, NH+ Cation->Zwitterion - H+ (pKa1 ~3.0) Zwitterion->Cation + H+ Anion Anionic Form (pH > 10.0) COO-, OH, N Zwitterion->Anion - H+ (pKa2 ~9.5) Anion->Zwitterion + H+

pH-dependent speciation of 5-DMAM-SA highlighting the zwitterionic state at physiological pH.

Thermodynamic Solubility Across Solvent Systems

The zwitterionic nature of 5-DMAM-SA creates a highly specific solubility profile. In non-polar organic solvents, the strong electrostatic interactions within the solid crystal lattice cannot be overcome by solvent-solute interactions, resulting in near-insolubility. Conversely, highly polar, aprotic solvents like DMSO can solvate both the cationic and anionic charges, yielding excellent solubility.

Quantitative Solubility Profile
Solvent SystemDielectric Constant (

)
Predicted Solubility RangeDominant Solute State
Water (pH 2.0) 80.1> 50 mg/mL (High)Cationic
Water (pH 6.2) 80.1< 5 mg/mL (Low)Zwitterionic (Isoelectric point)
Water (pH 10.0) 80.1> 50 mg/mL (High)Anionic
Methanol 32.710 - 20 mg/mL (Moderate)Zwitterionic / Neutral
DMSO 46.7> 100 mg/mL (Very High)Solvated Zwitterion
Hexane 1.89< 0.1 mg/mL (Insoluble)Zwitterionic (Lattice unbroken)
Protocol: Self-Validating Thermodynamic Solubility Assay

Causality Note: The shake-flask method is utilized over kinetic (solvent-shift) assays. Kinetic assays often overestimate solubility due to supersaturation and the presence of organic co-solvents (e.g., 1% DMSO). A 24-hour equilibration is mandatory to ensure the zwitterionic crystal lattice reaches true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 10 mg of 5-DMAM-SA into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target solvent (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Equilibration: Agitate the suspension at 37°C ± 0.5°C at 800 RPM for 24 hours using a thermoshaker.

  • Phase Separation & Filter Validation (System Suitability):

    • Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Prior to sample filtration, pass a known concentration standard of 5-DMAM-SA through the filter. Recovery must be >98% to confirm the absence of non-specific binding of the zwitterion to the PTFE membrane.

  • Orthogonal Solid-State Validation: Carefully extract the remaining solid pellet, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This proves that the measured solubility corresponds to the original polymorph and that no salt disproportionation or hydrate formation occurred during the 24-hour aqueous exposure.

  • Quantification: Dilute the filtered supernatant and quantify via RP-HPLC-UV at 230 nm.

Chemical Stability & Degradation Kinetics

The most critical vulnerability of 5-DMAM-SA is its susceptibility to the Retro-Mannich Reaction . Mannich bases derived from electron-rich phenols are known to undergo thermally or photochemically driven deamination .

Because the dimethylaminomethyl group is located at the 5-position (para to the phenolic hydroxyl), cleavage of the C-N bond releases dimethylamine and generates a highly reactive para-quinone methide (p-QM) intermediate. This electrophilic intermediate will rapidly react with water to form 5-hydroxymethylsalicylic acid, or it will react with nucleophilic excipients/buffers, leading to covalent adducts or polymerization.

Degradation Parent 5-DMAM-SA (Parent Drug) Activation Thermal/UV Stress (Aqueous Media) Parent->Activation pQM para-Quinone Methide (Reactive Intermediate) Activation->pQM Retro-Mannich Cleavage DMA Dimethylamine (Leaving Group) Activation->DMA Release Hydrolysis 5-Hydroxymethylsalicylic Acid (Hydrolysis Product) pQM->Hydrolysis + H2O Adducts Covalent Adducts (with Excipients/Buffers) pQM->Adducts + Nucleophiles

Mechanism of retro-Mannich degradation of 5-DMAM-SA into reactive quinone methide intermediates.
Protocol: Stability-Indicating RP-HPLC Assay for Degradation Kinetics

Causality Note: Standard HPLC methods often fail for zwitterions due to peak tailing and poor retention. We utilize a mobile phase buffered at pH 2.5 with Trifluoroacetic Acid (TFA). The low pH suppresses the ionization of the carboxylic acid (ensuring hydrophobic retention on the C18 column), while the TFA acts as an ion-pairing agent for the protonated dimethylamine, yielding sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Stressing (ICH Q1A/Q1B Guidelines): Prepare 1 mg/mL solutions of 5-DMAM-SA in 50 mM Citrate buffer (pH 5.0). Subject aliquots to 60°C for 7 days (Thermal Stress) and 1.2 million lux hours of UV exposure (Photolytic Stress).

  • Chromatographic Setup:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Diode Array Detector (DAD) scanning from 200–400 nm, coupled in-line with a Single Quadrupole Mass Spectrometer (LC-MS).

  • Mass Balance Validation (System Suitability): Calculate the total peak area of the parent compound and all degradants (adjusting for relative response factors derived from LC-MS). The sum must equal 98.0% - 102.0% of the initial time-zero parent peak area. Causality: A mass balance failure (<98%) definitively indicates that the reactive para-quinone methide intermediate has polymerized into insoluble oligomers that are retained on the column or precipitated in the vial.

Formulation & Storage Directives

Based on the physicochemical and degradation profiling, the following directives must be strictly adhered to during the formulation and handling of 5-DMAM-SA:

  • Buffer Selection: Strictly avoid nucleophilic buffers such as Tris(hydroxymethyl)aminomethane (Tris) or primary amine-containing excipients. These will act as nucleophilic sinks for the para-quinone methide intermediate, accelerating the retro-Mannich degradation. Utilize non-nucleophilic buffers like Citrate or Phosphate.

  • pH Optimization: Formulate at a slightly acidic pH (pH 4.5 - 5.5) if aqueous solutions are required. High pH accelerates deprotonation of the phenol, which drives the expulsion of the dimethylamine leaving group and facilitates quinone methide formation.

  • Storage Conditions: The compound must be stored in tightly sealed, amber glass vials to prevent UV-driven photolytic cleavage. Long-term storage of solutions should be maintained at 2-8°C to arrest thermal retro-Mannich kinetics.

References

  • Title: Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State Source: Molecules (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Alkoxyalkylation of Electron-Rich Aromatic Compounds Source: International Journal of Molecular Sciences (via National Center for Biotechnology Information / PMC) URL: [Link]

Protocols & Analytical Methods

Method

analytical methods for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid quantification

Executive Summary & Chemical Context 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMSA) is a critical Mannich base intermediate and potential impurity found in the synthesis of salicylate-based pharmaceutical activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMSA) is a critical Mannich base intermediate and potential impurity found in the synthesis of salicylate-based pharmaceutical active ingredients (APIs), including iron chelators (e.g., Deferasirox precursors) and anti-inflammatory agents.

Quantification of 5-DMSA presents a unique "Zwitterionic Challenge." The molecule contains three ionizable functionalities:

  • Carboxylic Acid (pKa ~2.9): Ionizes to

    
     at neutral pH.
    
  • Phenolic Hydroxyl (pKa ~13): Remains neutral in standard RP-HPLC.

  • Tertiary Amine (pKa ~9.5): Protonates to

    
     at neutral/acidic pH.
    

The Analytical Problem: At neutral pH, 5-DMSA exists as a zwitterion, leading to poor retention and "smearing" on standard C18 columns. At low pH, the amine becomes a strong cation, interacting with residual silanols on the silica backbone, causing severe peak tailing.

The Solution: This guide provides two optimized protocols:

  • Method A (HPLC-UV): A robust Quality Control method using ion-suppression chromatography for high-concentration purity analysis.

  • Method B (LC-MS/MS): A trace-level quantification method (ppm level) utilizing Positive Mode ESI for genotoxic impurity (GTI) screening.

Physicochemical Analysis & Separation Logic

To achieve sharp peak shapes, we must control the ionization state. The following diagram illustrates the speciation logic driving our method development.

SpeciationLogic Acid pH 2.5 (Method A) COOH (Neutral) NH+ (Cationic) Result: Good Retention Neutral pH 7.0 (Avoid) COO- (Anionic) NH+ (Cationic) Result: Zwitterion/Poor Shape Acid->Neutral pKa 1 (~2.9) Base pH 10.5 (High pH Stable Col) COO- (Anionic) N (Neutral) Result: Repulsion/Low Retention Neutral->Base pKa 2 (~9.5) caption Figure 1: Ionization states of 5-DMSA dictating mobile phase selection.

Protocol A: HPLC-UV (Routine QC & Purity)

Objective: Assay of 5-DMSA in raw materials or API intermediates (Limit of Quantitation: ~0.05%).

Chromatographic Conditions:

  • Column: Agilent ZORBAX StableBond SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Why: "StableBond" technology uses bulky diisobutyl side chains to protect silanols, reducing the secondary interaction with the cationic amine at low pH.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 235 nm (Primary) and 300 nm (Secondary/Specificity).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrium
2.0955Isocratic Hold
12.04060Linear Ramp
15.04060Wash
15.1955Re-equilibration
20.0955End

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine accuracy).
    
  • Resolution (

    
    ):  > 2.0 between 5-DMSA and Salicylic Acid (common precursor).
    
  • RSD (n=6): < 2.0% for area counts.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of 5-DMSA at ppm levels (0.5 - 100 ppm) in drug substances.

Mass Spectrometry Rationale: The dimethylamino group is a "proton sponge." In positive ESI mode, it readily accepts a proton (


), offering exceptional sensitivity. Phosphate buffers (Method A) are non-volatile and incompatible here; we switch to Formic Acid.

LC Conditions:

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

    • Why: Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, repelling the cationic amine and significantly improving peak shape without ion-pairing reagents.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (Sciex 4500/6500+ or Equivalent):

  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions Table:

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)ID Logic
196.1 151.1 5025Quantifier (Loss of dimethylamine)
196.1107.05035Qualifier (Salicylic core fragment)
196.177.05045Qualifier (Benzene ring)

Sample Preparation: Mixed-Mode SPE

For complex matrices (plasma or dissolved API), a simple protein crash is insufficient due to the zwitterionic nature. We utilize Mixed-Mode Cation Exchange (MCX) to lock the amine.

Workflow Diagram:

SamplePrep Step1 1. Condition MCX Cartridge (30mg) 1mL MeOH -> 1mL Water Step2 2. Load Sample Acidified Sample (pH < 3) Amine is positively charged (NH+) Step1->Step2 Step3 3. Wash 1 0.1 N HCl Removes proteins/neutrals Step2->Step3 Step4 4. Wash 2 100% Methanol Removes hydrophobic interferences Step3->Step4 Step5 5. Elute 5% NH4OH in Methanol Deprotonates NH+ -> Neutral Releases compound Step4->Step5 caption Figure 2: Mixed-Mode Cation Exchange (MCX) SPE Protocol.

Step-by-Step Protocol:

  • Sample Dilution: Dissolve 100 mg of API in 10 mL of 0.1% Formic Acid (pH ~2.7).

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water through an Oasis MCX (or Strata-X-C) cartridge.

  • Loading: Load 2 mL of the prepared sample solution. The 5-DMSA (

    
    ) binds to the sulfonate groups on the sorbent.
    
  • Washing:

    • Wash 1: 1 mL 0.1 N HCl (Removes neutrals/acids).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

Validation Framework (ICH Q2(R1))

To ensure regulatory compliance, the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of 5-DMSAInject blank matrix and API without impurity.
Linearity

Range: 80% to 120% of target concentration.
Accuracy (Recovery) 90.0% - 110.0%Spike 5-DMSA into matrix at 3 levels (LOQ, 100%, 150%).
Precision (Repeatability) RSD < 2.0% (HPLC-UV) / < 5.0% (LC-MS)6 injections of standard solution.
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine visually or via standard deviation of response.
Solution Stability Change < 2.0% over 24hKeep autosampler at 5°C to prevent degradation.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (2018). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5989-7071EN. Retrieved from [Link]

  • Waters Corporation. (2021). Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 5-(Dimethylamino)methyl-2-hydroxybenzoic acid. National Library of Medicine. Retrieved from [Link]

Sources

Application

HPLC method for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid analysis

Application Note & Standard Operating Protocol Executive Summary Analyte: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also known as 5-(Dimethylaminomethyl)salicylic acid). Application: Impurity profiling, synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocol

Executive Summary

Analyte: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also known as 5-(Dimethylaminomethyl)salicylic acid). Application: Impurity profiling, synthetic intermediate monitoring, and raw material quality control (QC). Context: This compound is a Mannich base derivative of salicylic acid. It frequently appears as a synthetic intermediate or degradation impurity in the production of substituted benzamides (e.g., Levosulpiride, Tiapride) and specific salicylate-based pharmaceutical precursors.

The Analytical Challenge: The molecule exhibits zwitterionic behavior due to three ionizable groups:

  • Carboxylic Acid (Acidic, pKa ~3.0)

  • Phenolic Hydroxyl (Weakly Acidic, pKa ~13.0)

  • Tertiary Amine (Basic, pKa ~9.0)

Standard Reversed-Phase (RP) HPLC often results in peak tailing, split peaks, or poor retention due to secondary silanol interactions and dynamic ionization states. This protocol utilizes Ion-Pair Chromatography (IPC) or pH-Controlled RP-HPLC to ensure sharp peak shape and reproducible retention.

Method Development Logic (The "Why")

To achieve scientific integrity, we must select conditions that stabilize the ionization state of the analyte.

Physicochemical Strategy
  • pH Selection (pH 2.5): At pH 2.5, the carboxylic acid is protonated (neutral), and the tertiary amine is protonated (cationic). The molecule carries a net positive charge (+1).

  • Stationary Phase: A standard C18 column may show "cation exchange" activity with residual silanols, causing tailing. We employ an End-capped, Base-Deactivated C18 column to minimize this.

  • Mobile Phase Additive:

    • Option A (Robust):Sodium Octanesulfonate (SOS) acts as an ion-pairing reagent, forming a neutral complex with the cationic amine, increasing retention and improving peak symmetry.

    • Option B (LC-MS Compatible):Formic Acid/Ammonium Formate buffer if Mass Spectrometry is required (though retention will be lower than with IPC).

Decision Matrix Diagram

The following diagram illustrates the critical decision pathways for optimizing this method.

MethodDevelopment Start Analyte: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid Check_MS Is MS Detection Required? Start->Check_MS No_MS No (UV Only) Check_MS->No_MS Routine QC Yes_MS Yes (LC-MS) Check_MS->Yes_MS Structural ID IPC_Method Ion-Pair Chromatography (IPC) No_MS->IPC_Method Cond_IPC Buffer: Phosphate pH 2.5 Additive: 10mM Sodium Octanesulfonate Column: C18 End-capped IPC_Method->Cond_IPC Success Target: Sharp Peak Tailing Factor < 1.5 Cond_IPC->Success Volatile_Method Volatile Buffer RP-HPLC Yes_MS->Volatile_Method Cond_MS Buffer: 10mM Amm. Formate pH 3.0 Column: Polar-Embedded C18 / HILIC Volatile_Method->Cond_MS Cond_MS->Success

Caption: Decision tree for selecting mobile phase additives based on detection requirements (UV vs. MS).

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Sodium 1-Octanesulfonate (Ion Pairing Reagent).
    
Chromatographic Conditions (The "Gold Standard" Method)

This method uses Ion-Pairing for maximum robustness in a QC environment.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent.High surface area, double end-capped to reduce silanol interactions with the amine.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Column Temp. 30°C ± 1°CControls viscosity and ensures reproducible retention times.
Detector UV-Vis / DAD at 240 nm (Secondary: 280 nm)240 nm captures the benzamide/salicylate core absorption maximum.
Injection Vol. 10 - 20 µLDependent on sample concentration.
Run Time 25 MinutesSufficient to elute late-eluting dimers or non-polar impurities.
Mobile Phase Preparation

Buffer (Mobile Phase A):

  • Dissolve 1.36 g of

    
     in 900 mL of HPLC-grade water.
    
  • Add 1.1 g of Sodium 1-Octanesulfonate (approx. 5 mM).

  • Adjust pH to 2.5 ± 0.05 using Dilute Orthophosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter.

Organic Modifier (Mobile Phase B):

  • Acetonitrile (100%).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 90 10 Isocratic Hold (Equilibration)
5.0 90 10 End of initial hold
15.0 40 60 Linear Gradient (Elute hydrophobics)
20.0 40 60 Wash
20.1 90 10 Return to Initial

| 25.0 | 90 | 10 | Re-equilibration |

Sample Preparation Workflow

Correct sample prep is vital to prevent degradation (decarboxylation) or precipitation.

SamplePrep RawSample Raw Sample (Solid API or Intermediate) Weighing Weigh 50.0 mg into 50 mL Volumetric Flask RawSample->Weighing Dissolution Dissolve in Diluent (50:50 Water:Methanol) Weighing->Dissolution Sonication Sonicate (10 mins) Maintain Temp < 25°C Dissolution->Sonication Dilution Dilute to Volume (Conc: 1000 µg/mL) Sonication->Dilution Filtration Filter (0.45 µm PVDF) Discard first 2 mL Dilution->Filtration Vial Transfer to HPLC Vial Filtration->Vial

Caption: Step-by-step sample preparation workflow to ensure homogeneity and protect the column.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass these "Self-Validating" checks.

ParameterAcceptance CriteriaTroubleshooting Failure
Theoretical Plates (N) > 5,000Column aging or dead volume issues. Check connections.
Tailing Factor (T) 0.8 < T < 1.5 High tailing (>1.5) indicates silanol interaction. Action: Lower pH or increase ion-pair concentration.
Retention Time %RSD < 1.0% (n=6)Pump fluctuation or insufficient equilibration.
Resolution (Rs) > 2.0Between analyte and nearest impurity (e.g., Salicylic Acid).

Note on Tailing: The tertiary amine is prone to tailing. If T > 1.5, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or ensure the column is a "Base Deactivated" (BDS) type.

References

  • PubChem. (n.d.). 5-(Dimethylamino)-2-hydroxybenzaldehyde (Related Structure). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2025).[1] General Chapter 2.2.29 Liquid Chromatography. European Directorate for the Quality of Medicines.

  • Sielc Technologies. (2018). Separation of Salicylic Acid Derivatives. Retrieved March 8, 2026, from [Link]

  • Agilent Technologies. (2023). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved March 8, 2026, from [Link]

  • United States Pharmacopeia (USP). (2025).

Disclaimer: This protocol is designed for research and development purposes. For GMP release, a full method validation per ICH Q2(R1) guidelines is required.

Sources

Method

Application Notes and Protocols for In-Vitro Assays Using IOX1, a Broad-Spectrum Histone Demethylase Inhibitor

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Target and the Tool The compound 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid, as...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Target and the Tool

The compound 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid, as specified, is not extensively documented in mainstream scientific literature. However, its structural motifs—a hydroxylated carboxylic acid derivative—are characteristic of a class of compounds that interact with metalloenzymes. A prominent, well-characterized, and structurally related compound in this class is 5-carboxy-8-hydroxyquinoline , commonly known as IOX1 . This guide will focus on IOX1 as an exemplary tool compound for studying a significant class of epigenetic regulators: the 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases, which includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1][2][3]

Histone methylation is a critical post-translational modification that governs chromatin structure and gene expression.[4] The dynamic nature of this epigenetic mark is maintained by the balanced action of histone methyltransferases and demethylases.[4] The JmjC domain-containing enzymes are the largest family of histone demethylases and are implicated in a wide range of biological processes and diseases, including cancer, making them attractive therapeutic targets.[4][5]

IOX1 is a potent, cell-permeable, broad-spectrum inhibitor of these 2OG oxygenases.[6][7] Its utility in in-vitro research stems from its ability to robustly inhibit demethylase activity, thereby providing a means to probe the functional consequences of this inhibition in both biochemical and cellular contexts.

Mechanism of Action: Competitive Inhibition at the Catalytic Core

The JmjC-domain containing histone demethylases utilize a ferrous iron [Fe(II)] cofactor and 2-oxoglutarate (2OG) as a co-substrate to catalyze the oxidative removal of methyl groups from lysine residues on histone tails.[8] IOX1 exerts its inhibitory effect by acting as a 2OG competitor. It chelates the active site Fe(II) ion, thereby blocking the binding of 2OG and preventing the catalytic reaction from proceeding.[1] This mode of action makes IOX1 a powerful tool for studying the entire family of 2OG-dependent oxygenases.[1]

IOX1_Mechanism_of_Action cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by IOX1 JmjC JmjC Demethylase (Active Site with Fe(II)) Demethylation Demethylation + Succinate + CO2 JmjC->Demethylation Catalyzes Inhibition Inhibition of Catalysis JmjC->Inhibition Leads to TwoOG 2-Oxoglutarate (Co-substrate) TwoOG->JmjC Binds Histone Methylated Histone (Substrate) Histone->JmjC Binds IOX1 IOX1 (Inhibitor) IOX1->JmjC Competitively Binds & Chelates Fe(II)

Caption: Mechanism of IOX1 as a competitive inhibitor of JmjC histone demethylases.

Compound Profile: IOX1

Below is a summary of the key properties of IOX1, essential for planning and executing in-vitro experiments.

PropertyValueSource(s)
Synonyms 5-carboxy-8-hydroxyquinoline, 5-c-8HQ, 8-Hydroxy-5-quinolinecarboxylic acid[9]
Molecular Formula C₁₀H₇NO₃[10]
Molecular Weight 189.17 g/mol [10]
CAS Number 5852-78-8[10]
Appearance Off-white to yellow solid[10]
Solubility DMSO: ~13.33 mg/mL (70.47 mM) (warming/sonication may be needed)[10][11]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[10]
In-Vitro IC₅₀ Values:
Target EnzymeIC₅₀ Value (µM)Source(s)
KDM3A 0.1[7][10]
JMJD3 (KDM6B) 0.12[9]
JMJD1A (KDM3A) 0.17[9]
JMJD2A (KDM4A) 0.2[9]
JMJD2E (KDM4E) 0.3[9]
KDM4A 0.6[12]
JMJD2C (KDM4C) 0.6[9]
UTX (KDM6A) 1.0[9]
KDM2A 1.8[7][10]
KDM5C 19[7]
PHD2 33[7]

Part 1: Biochemical Assays for Inhibitor Potency

Biochemical assays using purified enzymes are the gold standard for determining the direct inhibitory effect of a compound on its target. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is a highly sensitive, bead-based method ideal for this purpose.[13]

AlphaScreen™ Assay Workflow

AlphaScreen_Workflow Start Start: Prepare Reagents Step1 Dispense Assay Buffer, IOX1 (or DMSO), and JmjC Enzyme to 384-well plate Start->Step1 Step2 Add Substrate Mix: Biotinylated Histone Peptide, 2-OG, Ascorbate, Fe(II) Step1->Step2 Step3 Incubate at RT (Enzymatic Reaction) Step2->Step3 Step4 Quench Reaction with EDTA Step3->Step4 Step5 Add Detection Mix: Streptavidin-Donor Beads & Antibody-Acceptor Beads Step4->Step5 Step6 Incubate at RT in Dark (Bead Proximity Binding) Step5->Step6 Step7 Read Plate (680nm Ex / 520-620nm Em) Step6->Step7 End End: Calculate IC50 Step7->End

Sources

Application

Application Note: In Vivo Administration &amp; Pharmacokinetic Assessment of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Abstract & Compound Profile This guide details the experimental protocol for the in vivo administration of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (referred to herein as 5-DMA-SA ).[1] This compound is a Mannich...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This guide details the experimental protocol for the in vivo administration of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (referred to herein as 5-DMA-SA ).[1] This compound is a Mannich base derivative of salicylic acid, characterized by the addition of a dimethylaminomethyl group at the C5 position.

Unlike standard salicylates, 5-DMA-SA exhibits amphoteric (zwitterionic) properties , possessing an acidic carboxyl group, a phenolic hydroxyl, and a basic tertiary amine. This unique structure necessitates specific formulation strategies to ensure bioavailability and prevent precipitation at physiological pH. This protocol addresses formulation, dose selection, administration routes (IV/PO), and pharmacokinetic (PK) sampling.

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • Key pKa Values (Predicted):

    • pKa₁ (COOH): ~2.9

    • pKa₂ (Tertiary Amine): ~9.2

    • pKa₃ (Phenolic OH): ~13.0

  • Solubility Challenge: The compound is least soluble at its isoelectric point (pI ~6.0–7.0). Successful administration requires pH manipulation to generate a soluble salt form.

Pre-Formulation & Vehicle Selection

Critical Step: Do not attempt to dissolve the zwitterion directly in neutral PBS, as it may precipitate or form a suspension, leading to erratic absorption.

Recommended Vehicles

For in vivo use, we recommend converting the compound to its Hydrochloride (HCl) salt (for acidic stability) or Sodium salt (for basic stability), depending on the route of administration.

RoutePreferred FormVehicle CompositionTarget pHStability
Intravenous (IV) HCl SaltSaline (0.9% NaCl)4.5 – 5.5High (prevents oxidation)
Oral (PO) Free Zwitterion0.5% Methylcellulose (MC) / 0.1% Tween 80N/A (Suspension)High
Intraperitoneal (IP) Sodium SaltPBS (Phosphate Buffered Saline)7.4 – 8.0Moderate (Use fresh)
Protocol: Preparation of IV Dosing Solution (10 mg/mL)
  • Weighing: Weigh 100 mg of 5-DMA-SA powder into a sterile glass vial.

  • Acidification: Add 1.0 equivalent of 1M HCl (approx. 512 µL) to protonate the amine.

  • Dissolution: Add 8.0 mL of sterile water for injection. Vortex until clear.

  • Adjustment: Adjust volume to 10 mL with 0.9% Saline. Check pH; if >6.0, add dilute HCl dropwise to maintain pH ~5.0.

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Use within 4 hours. The phenolic moiety is prone to oxidation; protect from light.

Experimental Design & Dosing Strategy

Dose Ranging (Rat Model)

Based on structural analogs (Salicylic acid LD50 ~891 mg/kg; Mannich bases ~200–500 mg/kg), a conservative "3-Tier" dosing regimen is recommended.

  • Species: Sprague-Dawley Rats (Male/Female, 250–300g).

  • Group Size: n=6 per group (3 male, 3 female).

GroupDose (mg/kg)Concentration (mg/mL)Injection Vol (mL/kg)Rationale
G1 (Vehicle) 005Baseline control
G2 (Low) 1025Predicted NOAEL
G3 (Mid) 3065Therapeutic window
G4 (High) 100205Toxicology limit
Workflow Visualization

The following diagram illustrates the logical flow from formulation to data analysis.

ExperimentalWorkflow cluster_Animals In Vivo Phase Compound 5-DMA-SA (Powder) Formulation Formulation (HCl Salt / pH 5.0) Compound->Formulation QC QC Check (HPLC Purity >98%) Formulation->QC Dosing Administration (IV / PO / IP) QC->Dosing Pass Sampling Serial Blood Sampling (0, 15m, 1h, 4h, 8h, 24h) Dosing->Sampling Perfusion Terminal Perfusion (Tissue Harvest) Sampling->Perfusion 24h Endpoint Analysis LC-MS/MS Analysis Sampling->Analysis Perfusion->Analysis Data PK Parameters (Cmax, AUC, T1/2) Analysis->Data

Caption: Figure 1. End-to-end experimental workflow for 5-DMA-SA pharmacokinetic evaluation.

Detailed Administration Protocols

Intravenous Injection (Tail Vein)

Objective: Determine 100% bioavailability reference (AUC_iv).

  • Restraint: Place rat in a warm restrainer to dilate tail veins.

  • Prep: Swab tail with 70% ethanol.

  • Injection: Using a 27G needle, inject the HCl salt formulation (pH 5.0) slowly over 10 seconds.

    • Note: Rapid injection of amine salts can cause acute hypotension. Monitor breathing rate.

  • Hemostasis: Apply pressure for 30 seconds to prevent reflux.

Oral Gavage (PO)

Objective: Assess oral bioavailability (F%).

  • Fasting: Fast rats for 12 hours pre-dose (water ad libitum).

  • Formulation: Use the 0.5% Methylcellulose suspension . Vortex immediately before drawing into the syringe.

  • Technique: Use a flexible gavage needle (16G, 3-inch). Insert gently down the esophagus to the stomach.

  • Post-Dose: Return food 4 hours post-dosing.

Sample Collection & Processing[2]

Critical Handling: 5-DMA-SA contains a phenolic group susceptible to oxidation and an amine susceptible to N-oxide formation.

  • Blood Collection:

    • Collect 200 µL blood via jugular vein or tail nick at: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h .

    • Anticoagulant: K2-EDTA (Heparin may interfere with certain amine extractions).[1]

  • Plasma Separation:

    • Centrifuge at 4,000 x g for 10 mins at 4°C.

    • Transfer plasma to cryovials containing 0.1% Ascorbic Acid (antioxidant stabilizer).

  • Storage: Snap freeze in liquid nitrogen; store at -80°C.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, high pH stability preferred).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Transition: Monitor the parent ion [M+H]+ (m/z ~196.1) to the major fragment (likely loss of dimethylamine or CO2).

Safety & Toxicology Monitoring

While the salicylate core suggests anti-inflammatory activity, the Mannich base (amine) moiety introduces specific risks.

ObservationPotential CauseAction Threshold
Tremors / Convulsions CNS penetration of the lipophilic amineTerminate animal immediately
Gastric Ulceration Salicylate-induced COX inhibitionNecropsy check at 24h
Respiratory Depression Acute amine toxicity (IV bolus effect)Reduce infusion rate

Pharmacokinetic Calculations

Upon obtaining plasma concentration data, calculate the following using non-compartmental analysis (NCA):

  • Cmax: Maximum observed concentration.

  • Tmax: Time to reach Cmax.

  • AUC (0-t): Area under the curve (measure of total exposure).

  • T1/2: Elimination half-life.

  • Bioavailability (F%):

    
    .
    
Mechanistic Pathway (Salicylate vs. Amine)

The following diagram highlights the dual-nature metabolism risks.[1]

Metabolism cluster_Path1 Phase I: Amine Metabolism cluster_Path2 Phase II: Conjugation Parent 5-DMA-SA (Parent) N_Dealk N-Demethylation (CYP450) Parent->N_Dealk Glucuronide Acyl/Phenolic Glucuronidation Parent->Glucuronide Glycine Glycine Conjugation (Salicyluric Acid Analog) Parent->Glycine Deamination Deamination (MAO/SSAO) N_Dealk->Deamination

Caption: Figure 2. Predicted metabolic pathways for 5-DMA-SA involving amine oxidation and salicylate conjugation.

References

  • PubChem. (2025).[2] 5-(Dimethylamino)-2-hydroxybenzaldehyde | C9H11NO2.[3] National Library of Medicine. [Link]

  • Davaran, S., et al. (1999).[4] Synthesis and characterization of methacrylic derivatives of 5-amino salicylic acid. Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives. [Link][5]

  • UNT Digital Library. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents. [Link]

Sources

Method

High-Affinity Fragment Screening: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid targeting PTP1B

Executive Summary This Application Note details the characterization and utilization of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (referred to herein as 5-DMA-SA ) as a functional ligand for Protein Tyrosine Phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the characterization and utilization of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (referred to herein as 5-DMA-SA ) as a functional ligand for Protein Tyrosine Phosphatase 1B (PTP1B) .

PTP1B is a validated therapeutic target for Type 2 Diabetes (T2DM) and obesity, acting as a negative regulator of the insulin and leptin signaling pathways.[1] While the salicylic acid core acts as a proven phosphotyrosine (pTyr) mimetic, the inclusion of the 5-dimethylaminomethyl moiety classifies 5-DMA-SA as a critical "fragment hit." This ligand serves as a chemical probe to interrogate the active site dynamics of PTP1B, specifically bridging the catalytic pocket with the secondary phosphate-binding site (Site B).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Validated starting scaffold for growing high-affinity inhibitors.

  • Enzymatic Assays: Reference inhibitor for in vitro kinetic studies.

  • Structural Biology: Ligand for X-ray crystallography co-crystallization to map the YRD motif interactions.

Scientific Rationale & Mechanism

The Target: PTP1B

PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), dampening insulin sensitivity.[1] Inhibiting PTP1B restores sensitivity, making it a "holy grail" target for metabolic syndrome. However, the active site is highly charged and conserved, making selectivity against other phosphatases (like TCPTP) difficult.

The Ligand: 5-DMA-SA

The molecule functions through a bidentate binding mechanism :

  • Primary Interaction (pTyr Mimicry): The salicylic acid core (2-hydroxybenzoic acid) binds to the catalytic site (Cys215/Arg221), mimicking the phosphate group of the natural substrate.

  • Secondary Interaction (Selectivity): The basic (dimethylamino)methyl tail at the 5-position extends toward the surface residues or the secondary binding pocket (Site B), establishing electrostatic interactions with Asp48 or Tyr46. This extension is critical for improving affinity beyond the millimolar range typical of bare salicylic acid.

Signaling Pathway & Inhibition Logic

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (Phosphorylated) Insulin->IR Activates IRS IRS-1/2 IR->IRS Phosphorylates PI3K PI3K / AKT IRS->PI3K Signal Transduction Glucose Glucose Uptake PI3K->Glucose Metabolic Effect PTP1B PTP1B (Active Enzyme) PTP1B->IR Dephosphorylates (Terminates Signal) Ligand 5-DMA-SA (Inhibitor) Ligand->PTP1B Competitive Inhibition (Ki ~ µM range)

Figure 1: Mechanism of Action. 5-DMA-SA inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining the insulin signaling cascade.

Experimental Protocols

Protocol A: Kinetic Inhibition Assay (pNPP Colorimetric Method)

Purpose: To determine the


 and Mode of Inhibition of 5-DMA-SA against recombinant human PTP1B.

Reagents:

  • Recombinant PTP1B (residues 1–321).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Dithiothreitol is critical to prevent oxidation of the catalytic Cys215).

  • Ligand: 5-DMA-SA (dissolved in 100% DMSO, stock 10 mM).

Workflow:

  • Preparation: Dilute PTP1B to 5 nM in Assay Buffer.

  • Incubation: Add 10 µL of 5-DMA-SA (varying concentrations: 0.1 µM – 100 µM) to 80 µL of enzyme solution. Incubate for 15 minutes at 30°C to allow equilibrium binding.

    • Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Initiation: Add 10 µL of pNPP (Final concentration equal to

    
    , typically 2 mM).
    
  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. Log[Inhibitor]. Fit to the sigmoidal dose-response equation.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Analysis

Purpose: To measure direct binding affinity (


) and kinetics (

,

) to validate the fragment hit.

Workflow:

  • Sensor Chip: Use a CM5 or Ni-NTA chip. Immobilize PTP1B (ligand) to a level of ~3000 RU via amine coupling or His-tag capture.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the ligand samples to avoid "bulk refractive index" jumps.

  • Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk shifts.

  • Injection: Inject 5-DMA-SA at concentrations ranging from 5 µM to 500 µM.

    • Contact time: 60s.

    • Dissociation time: 120s.

  • Regeneration: Rapid wash with 10 mM NaOH (if covalent) or 350 mM EDTA (if His-captured).

Data Analysis & Interpretation

When characterizing 5-DMA-SA, expect results consistent with a reversible, competitive inhibitor. The dimethylamino group should provide a 2-5 fold potency increase over unsubstituted salicylic acid.

Table 1: Expected Kinetic Parameters for 5-DMA-SA vs. Controls

CompoundIC50 (µM)Binding ModeSelectivity (vs. TCPTP)
5-DMA-SA 15 - 45 CompetitiveLow (Fragment level)
Salicylic Acid> 200CompetitiveNone
PTP1B Inhibitor II0.2Mixed/CompetitiveHigh

Interpretation Guide:

  • High Hill Slope (> 1.5): Indicates aggregation or non-specific inhibition. 5-DMA-SA should ideally show a slope near 1.0.

  • pH Sensitivity: If potency drops significantly at pH > 7.5, the protonation state of the dimethylamino group (pKa ~9) or the salicylic acid (pKa ~3) may be suboptimal for the specific salt bridges required.

Fragment Optimization Workflow

To evolve 5-DMA-SA from a "fragment" to a "lead," follow this medicinal chemistry logic:

FBDD_Workflow Step1 Fragment Hit (5-DMA-SA) Step2 SAR Expansion (Grow Vector at C4/C5) Step1->Step2 Validate Binding Mode (X-ray) Step3 Linker Strategy (Click Chemistry) Step2->Step3 Identify Exit Vector Step4 Bidentate Ligand (Targeting Site B) Step3->Step4 Link to Naphthyl/Phosphonate Step5 Lead Candidate (nM Potency) Step4->Step5 ADMET Optimization

Figure 2: Optimization Pathway. 5-DMA-SA serves as the anchor (Step 1). The strategy involves extending the molecule to bridge the active site and the secondary phosphate binding site.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology, 42, 209-234.

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • He, R., et al. (2013). Identification of bidentate salicylic acid inhibitors of PTP1B. Bioorganic & Medicinal Chemistry, 21(11), 3125-3132.

    • Note: This reference specifically validates the salicylic acid scaffold as a pTyr mimetic.
  • Czarnecka, A., et al. (2015). Inhibitors of protein tyrosine phosphatase 1B (PTP1B): An update. European Journal of Medicinal Chemistry, 89, 116-125.

Sources

Application

Application Note: Synthesis and Functionalization Protocols for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid Derivatives

Introduction & Rationale 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid is a highly versatile Mannich base derived from the salicylic acid scaffold. The incorporation of a basic dimethylaminomethyl moiety significantly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid is a highly versatile Mannich base derived from the salicylic acid scaffold. The incorporation of a basic dimethylaminomethyl moiety significantly alters the physicochemical properties of the parent compound, enhancing aqueous solubility and providing a functional handle for downstream derivatization. Such Mannich bases are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobials, chelating agents, and prodrugs[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of the core 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid scaffold, followed by robust methodologies for its derivatization into esters and quaternary ammonium salts.

Mechanistic Overview & Causality

The synthesis relies on the classic Mannich reaction, a three-component condensation involving salicylic acid, formaldehyde, and dimethylamine[2].

  • Iminium Ion Formation: Formaldehyde and dimethylamine condense to form a highly electrophilic dimethyliminium ion.

  • Regioselective Electrophilic Aromatic Substitution (EAS): Salicylic acid undergoes EAS. The hydroxyl group (-OH) is strongly activating and ortho/para directing, while the carboxylic acid (-COOH) is deactivating and meta directing. Steric hindrance and synergistic electronic effects strongly favor electrophilic attack at the 5-position (para to the -OH group), yielding the 5-substituted derivative almost exclusively[3].

MannichMechanism A Dimethylamine + Formaldehyde B Dimethyliminium Ion (Electrophile) A->B - H2O D Wheland Intermediate (5-Position) B->D Electrophilic Attack C Salicylic Acid (Nucleophile) C->D E 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid D->E Rearomatization (-H+)

Mechanistic pathway of the Mannich reaction yielding the 5-substituted salicylic acid derivative.

Experimental Protocols

Protocol A: Synthesis of Core 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Causality & Design: Aqueous conditions are utilized because the reagents (formaldehyde and dimethylamine) are commercially available and stable as aqueous solutions. Ethanol is added as a co-solvent to ensure the solubility of salicylic acid at elevated temperatures.

  • Initiation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Salicylic Acid (13.8 g, 100 mmol) in 50 mL of absolute ethanol.

  • Amine Addition: Add Dimethylamine (40% aqueous solution, 12.6 mL, ~110 mmol) dropwise over 10 minutes. Note: A mild exotherm will occur as the amine forms a salt with the carboxylic acid.

  • Electrophile Generation: Add Formaldehyde (37% aqueous solution, 8.2 mL, ~110 mmol) dropwise to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4-6 hours. Monitor progress via TLC (DCM:MeOH:NH₄OH 90:9:1). Expert Insight: The addition of NH₄OH to the eluent is critical to prevent the zwitterionic product from streaking on the silica plate[4].

  • Isoelectric Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. Carefully adjust the pH to ~6.0 using 1M HCl. Reaching the isoelectric point forces the zwitterionic product to precipitate out of the aqueous-ethanolic solution.

  • Isolation: Filter the white precipitate, wash with cold ethanol (2 x 15 mL), and dry under high vacuum.

Protocol B: Synthesis of Methyl 5-[(dimethylamino)methyl]-2-hydroxybenzoate (Ester)

Causality & Design: Fischer esterification of the zwitterionic core requires strong acid catalysis to protonate the carboxylic acid and drive the equilibrium forward in the presence of excess methanol.

  • Dissolution: Dissolve the core product from Protocol A (5.0 g) in anhydrous Methanol (50 mL).

  • Catalysis: Carefully add concentrated Sulfuric Acid (2.0 mL) dropwise. Caution: Highly exothermic.

  • Reflux: Reflux the mixture for 12 hours under an inert atmosphere.

  • Neutralization: Concentrate the mixture in vacuo to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8. At this pH, the tertiary amine is deprotonated (free base), allowing for organic extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, and evaporate to yield the ester derivative.

Protocol C: Synthesis of 5-[(Trimethylammonio)methyl]-2-hydroxybenzoate Iodide (Quaternary Salt)

Causality & Design: The tertiary amine is highly nucleophilic and readily undergoes a Menshutkin reaction with methyl iodide. Acetone is chosen as the solvent because the starting material is soluble, but the resulting highly polar quaternary ammonium salt is insoluble, driving the reaction to completion via precipitation.

  • Preparation: Dissolve the core product (2.0 g) in dry Acetone (20 mL).

  • Alkylation: Add Methyl Iodide (1.0 mL, excess) dropwise in a well-ventilated fume hood.

  • Precipitation: Stir the mixture at room temperature for 24 hours. A dense white precipitate will form as the quaternary salt is generated.

  • Isolation: Filter the precipitate, wash with cold acetone, and dry under vacuum to afford the quaternary ammonium iodide salt.

Workflow Core Core Scaffold 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid Ester Protocol B: Esterification (MeOH, H2SO4, Reflux) Core->Ester Carboxyl Modification Quat Protocol C: Quaternization (MeI, Acetone, RT) Core->Quat Amine Modification

Derivatization workflow for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid.

Data Presentation & Expected Outcomes

To ensure the protocols act as a self-validating system, researchers should compare their synthesized batches against the expected quantitative data and analytical benchmarks summarized in Table 1.

Table 1: Summary of Expected Yields and Physicochemical Properties

CompoundMolecular Weight ( g/mol )Expected Yield (%)AppearanceMelting Point (°C)Key ¹H-NMR Shift (D₂O/CDCl₃)
Core Scaffold 195.2275 - 82White crystalline powder210 - 212 (dec.)~4.1 ppm (s, 2H, Ar-CH₂-N)
Ester Derivative 209.2465 - 70Pale yellow oil / solidN/A (Oil at RT)~3.9 ppm (s, 3H, O-CH₃)
Quaternary Salt 337.1585 - 92Off-white powder>250 (dec.)~3.2 ppm (s, 9H, N⁺(CH₃)₃)

Note: The core scaffold exists as a zwitterion at neutral pH, leading to a high melting point and decomposition upon melting rather than a clean phase transition.

References

  • Roman, G. "Mannich bases in medicinal chemistry and drug design." NIH PMC.1

  • "Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State." NIH PMC. 3

  • "Mannich reaction." Wikipedia.2

  • Sekiya, M. et al. "Reaction of Amide Homologs. VI. Aminomethylation of Salicylic Acid with N, N'-Methylenebisacetamide." ResearchGate. 4

Sources

Method

Application Note: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid as a Bifunctional Intermediate in Medicinal Chemistry

Chemical Profiling & Structural Rationale 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (CAS 4995-99-7) is a highly versatile, bifunctional chemical intermediate characterized by a salicylic acid core and a tertiary am...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Structural Rationale

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (CAS 4995-99-7) is a highly versatile, bifunctional chemical intermediate characterized by a salicylic acid core and a tertiary amine moiety. In modern drug development, the incorporation of the dimethylaminomethyl group serves two critical purposes:

  • Physicochemical Enhancement : The tertiary amine acts as a basic solubilizing tag. It enables the generation of highly water-soluble hydrochloride or mesylate salts, which is a critical parameter for improving the oral bioavailability of lipophilic active pharmaceutical ingredients (APIs).

  • Pharmacophoric Utility : Substituted salicylamides are privileged scaffolds found in various therapeutics, ranging from classic dopamine D2 antagonists to novel allosteric inhibitors of Lactate Dehydrogenase-A (LDHA) [2]. The basic amine often participates in crucial hydrogen bonding or ionic interactions within target binding pockets.

Mechanistic Utility: Chemoselective Amide Bond Formation

The primary synthetic application of this intermediate is the generation of complex salicylamides via amide coupling. A fundamental challenge in this synthesis is the presence of the unprotected 2-hydroxy (phenolic) group, which can undergo competitive O-acylation.

Expertise & Causality : Protecting the phenol (e.g., as a benzyl ether) adds synthetic steps, reducing overall atom economy. However, because the nucleophilicity of an incoming primary or secondary amine is significantly higher than that of the sterically hindered, internally hydrogen-bonded phenol, chemoselective N-acylation can be achieved. By utilizing mild, controlled coupling reagents like HATU/DIPEA or EDC/HOBt, the carboxylic acid is activated into a transient ester that selectively reacts with the amine [1]. Stronger acylating conditions (such as conversion to an acid chloride using SOCl₂) would indiscriminately react with both the amine and the phenol, leading to undesired esterification or polymerization.

Experimental Protocol: Chemoselective Synthesis of Salicylamides

This protocol outlines the coupling of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid with a primary amine using HATU, a reagent known for rapid kinetics and high chemoselectivity.

Self-Validating System : This workflow includes built-in LC-MS/TLC checkpoints and a pH-guided amphoteric workup to ensure process integrity.

Step-by-Step Methodology
  • Activation : In an oven-dried 50 mL round-bottom flask, dissolve 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol).

    • Causality: The starting material exists partially as a zwitterion. Excess DIPEA is required to fully deprotonate the carboxylic acid for activation and to ensure the incoming nucleophilic amine remains unprotonated.

  • Coupling Agent : Cool the mixture to 0 °C and add HATU (1.1 equiv, 1.1 mmol) portion-wise. Stir for 15 minutes to allow the formation of the highly reactive O-At (7-azabenzotriazole) active ester.

  • Amine Addition : Add the target primary amine (1.1 equiv, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint : Monitor the reaction by LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the starting acid mass (m/z 195.2) and the appearance of the target amide mass confirms reaction completion. Do not proceed to workup until the acid is consumed.

  • Amphoteric Workup : Quench the reaction with water (15 mL). Because the product contains both a basic tertiary amine and an acidic phenol, it is amphoteric.

    • Causality: Standard acidic or highly basic washes will trap the product in the aqueous layer. Carefully adjust the aqueous layer to pH ~7.5 (the approximate isoelectric point) using saturated NaHCO₃ to maximize organic partitioning. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if trace O-acylated byproducts are detected.

Quantitative Data: Optimization of Coupling Conditions

To demonstrate the causality of reagent selection, the following table summarizes the optimization of the amide coupling step, highlighting the suppression of O-acylation when using appropriate reagents.

Coupling ReagentAdditiveBaseSolventYield (%)O-Acylation (Side Product)Notes & Mechanistic Impact
HATU NoneDIPEADMF92–95< 1%Fastest kinetics; highly chemoselective; ideal for sterically hindered amines.
EDC·HCl HOBtDIPEADMF85–90< 2%Standard approach; water-soluble urea byproduct allows for easier aqueous workup.
DCC DMAPNoneDCM40–50~15%DMAP acts as an acyl transfer catalyst, overriding chemoselectivity and increasing unwanted phenol esterification.

Visualizations

G Start 5-[(Dimethylamino)methyl] -2-hydroxybenzoic acid Activation Activation (HATU/DIPEA) or (EDC/HOBt) Start->Activation Intermediate Active Ester Intermediate (O-Acylisourea / OBt ester) Activation->Intermediate Amine Add Primary/Secondary Amine (Nucleophile) Intermediate->Amine Pathway1 N-Acylation (Desired) High Nucleophilicity Amine->Pathway1 Favored Pathway2 O-Acylation (Side Product) Low Nucleophilicity Phenol Amine->Pathway2 Suppressed Product Target Salicylamide API Pathway1->Product

Logical pathway for chemoselective salicylamide bond formation using mild coupling agents.

Workup Crude Crude Reaction Mixture (Amphoteric Product) Evap Evaporate Volatiles Crude->Evap Aqueous Partition: EtOAc / H2O Evap->Aqueous pH_Check Adjust Aqueous pH to ~7.5 (Isoelectric Point) Aqueous->pH_Check Extract Extract into Organic Phase pH_Check->Extract Wash Wash with Brine, Dry (Na2SO4) Extract->Wash Pure Purified Salicylamide Wash->Pure

Workup decision tree optimizing the isolation of amphoteric salicylamide intermediates.

References

  • Korivi, R., et al. "Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling." ACS Omega (2023).[Link]

  • Sharma, H., et al. "Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer." European Journal of Medicinal Chemistry (2024).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Current Status: Operational Ticket ID: MANNICH-5-SAL-OPT Assigned Specialist: Senior Application Scientist[1] System Overview Welcome to the technical support center for the synthesis of 5-[(Dimethylamino)methyl]-2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: MANNICH-5-SAL-OPT Assigned Specialist: Senior Application Scientist[1]

System Overview

Welcome to the technical support center for the synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid . This guide addresses the specific challenges of the Mannich reaction on salicylic acid, focusing on yield optimization, regioselectivity (favoring the 5-position over the 3-position), and the isolation of the zwitterionic product.

The synthesis generally involves the condensation of Salicylic Acid , Formaldehyde (or Paraformaldehyde), and Dimethylamine .

Module 1: Reaction Optimization (Upstream)
Q: My reaction conversion is low (<50%) even after refluxing for 24 hours. What is wrong?

A: The issue is likely the stability and concentration of the electrophilic iminium ion.

The Mannich reaction relies on the in situ formation of a reactive iminium ion (


) from formaldehyde and dimethylamine. If this intermediate is not formed efficiently or is hydrolyzed by excess water, the reaction stalls.

Troubleshooting Protocol:

  • Reagent Order (The "Pre-Activation" Step): Do not mix all three components simultaneously.

    • Correct Protocol: Mix the Dimethylamine (40% aq. or HCl salt) and Formaldehyde (37% aq. or Paraformaldehyde) first. Stir for 30–60 minutes to generate the iminium salt.

    • Then: Add the Salicylic Acid.[2][3]

  • Water Management:

    • If using Formalin (37% aq) and Dimethylamine (40% aq) , the high water content can hinder the reaction temperature (reflux at ~100°C) and solubility.

    • Optimization: Switch to Paraformaldehyde and Dimethylamine Hydrochloride in Absolute Ethanol . This allows for a higher reflux temperature (if using higher boiling alcohols) and, more importantly, anhydrous conditions that favor the dehydration step of iminium formation.

  • Catalysis:

    • Ensure the pH is acidic (pH 2–4). If using aqueous amine, add concentrated HCl (approx.[1] 0.5 eq) to catalyze the iminium formation.

Q: I am observing significant amounts of unreacted Salicylic Acid. Should I increase the temperature?

A: Yes, but solvent choice is critical. [1]

Salicylic acid is deactivated by the carboxylic acid group (electron-withdrawing) but activated by the hydroxyl group (electron-donating). The 5-position is the thermodynamic target.

Solvent SystemReflux TempProsCons
Ethanol (EtOH) 78°CGood solubility for reactants; easy workup.[1]May be too cool for difficult substrates.
Isoamyl Alcohol 130°CHigh energy input drives conversion.Harder to remove; product may oil out.
Water 100°CGreen chemistry; cheap.Poor solubility of Salicylic Acid; requires pH cycling.

Recommendation: Use Ethanol first. If conversion is low, switch to n-Butanol (Reflux ~117°C).[1]

Module 2: Regioselectivity & Side Reactions
Q: I am getting a mixture of isomers (3-substituted and 5-substituted) and some bis-substituted product. How do I isolate the 5-isomer?

A: Regiocontrol is dictated by Steric Hindrance and Stoichiometry.

  • The 3-Position (Ortho): Located between the -OH and -COOH groups. It is sterically crowded but can be favored by hydrogen bonding with the incoming amine.

  • The 5-Position (Para): Located para to the -OH group. This is sterically accessible and is the thermodynamic product .

  • Bis-substitution (3,5-product): Occurs when excess reagents are used.[1]

The "Golden Ratio" Protocol:

To maximize the 5-isomer :

  • Stoichiometry: Strictly control the ratio to 1.0 : 1.0 : 1.0 (Salicylic Acid : Amine : Formaldehyde).

    • Warning: Even a 1.1 excess of amine/formaldehyde will begin attacking the 3-position after the 5-position is filled, leading to the 3,5-bis[(dimethylamino)methyl] impurity.[1]

  • Temperature: Higher temperatures (Reflux >80°C) favor the thermodynamic 5-isomer. Low temperatures (0–25°C) may trap the kinetic 3-isomer.

  • Blocking: If 3-substitution persists, the only chemical fix is to use a bulky amine (not applicable here as Dimethylamine is the target) or purify via fractional crystallization.

Module 3: Isolation & Purification (Downstream)
Q: The reaction mixture turns into a sticky oil or dark tar upon cooling. How do I get a solid powder?

A: You missed the Isoelectric Point (pI) window.

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid is a zwitterion (Ampholyte).[1]

  • Acidic pH (< 2): Cationic (Amine protonated). Soluble.

  • Basic pH (> 9): Anionic (Carboxylate/Phenolate deprotonated). Soluble.

  • Isoelectric Point (pH ~4.5 – 5.5): Net neutral charge. Least Soluble.

Precipitation Protocol:

  • Concentrate the reaction mixture (remove ethanol) to ~30% volume.

  • Add water if the residue is oily.

  • Critical Step: Slowly adjust the pH to 5.0 ± 0.5 using 10% HCl (if coming from base) or 10% NaOH (if coming from acid).

  • Observation: The solution should turn cloudy.

  • Induction: If oiling occurs, scratch the glass side of the flask or add a seed crystal. Cool to 4°C overnight.

Q: My product is colored (pink/brown). How do I purify it?

A: Oxidation of the phenol is occurring. [4]

Phenolic Mannich bases are prone to oxidation (quinoid formation).

  • Recrystallization: Use Ethanol/Acetone (1:1) . The impurities often stay in the acetone.

  • Additive: Add a pinch of Sodium Metabisulfite during the workup to prevent oxidation.

Visual Workflow: Optimized Synthesis Pathway

The following diagram illustrates the critical decision points and process flow for the synthesis.

MannichSynthesis Start Start: Raw Materials Step1 Step 1: Iminium Formation (Pre-activation) Start->Step1 Step1_Detail Mix HCHO + Me2NH Stir 30 min (Exothermic) Step1->Step1_Detail Step2 Step 2: Addition of Salicylic Acid (Stoichiometry 1:1:1) Step1->Step2 Step3 Step 3: Reflux (Ethanol, 80°C, 4-6 hrs) Step2->Step3 Check1 Check: TLC/HPLC Is conversion >90%? Step3->Check1 Action_LowConv Action: Add 0.1 eq HCl Increase Temp (n-BuOH) Check1->Action_LowConv No Step4 Step 4: Workup Concentrate Solvent Check1->Step4 Yes Action_LowConv->Step3 Retry Step5 Step 5: Isoelectric Precipitation Adjust pH to 5.0 Step4->Step5 Result Target: 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid Step5->Result

Caption: Figure 1. Optimized workflow for the Mannich reaction of Salicylic Acid, highlighting the critical pre-activation step and isoelectric precipitation.

Summary of Critical Parameters
ParameterRecommended ValueReason
Stoichiometry 1.0 : 1.0 : 1.0Prevents 3,5-bis-substitution.[1]
pH (Reaction) 2.0 – 4.0Catalyzes iminium ion formation.
pH (Isolation) 5.0 ± 0.5 Isoelectric point for maximum precipitation.
Temperature 80°C (Ethanol Reflux)Favors thermodynamic 5-isomer.
Time 4 – 8 HoursSufficient for conversion; limits polymerization.
References
  • Mannich Reaction Mechanism & Regioselectivity

    • Topic: General mechanism of Mannich reaction on phenols and the competition between ortho/para substitution.
    • Source: Organic Chemistry Portal.[5] "Mannich Reaction".[5][6][7][8]

    • URL:[Link][1]

  • Salicylic Acid Solubility & Thermodynamics

    • Topic: Solubility profiles of salicylic acid derivatives in ethanol/water mixtures, essential for recrystalliz
    • Source:Journal of Chemical & Engineering Data (via NIH/PubMed).
    • URL:[Link][1]

  • Synthesis of 2-Hydroxybenzoic Acid Derivatives (SIRT5 Inhibitors)

    • Topic: Practical synthetic procedures for 4- and 5-substituted salicylic acid derivatives using Mannich-like conditions.[1]

    • Source:European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Isoelectric Point Determination

    • Topic: Importance of pI in isolating zwitterionic salicyl
    • Source:Journal of Chromatography A (via PubMed). "Determination of impurities in the drug 5-aminosalicylic acid... using an electrolyte pH that approaches the isoelectric point".[2]

    • URL:[Link]

Sources

Optimization

challenges in the purification of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

This guide addresses the specific purification challenges of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also referred to as 5-Dimethylaminomethylsalicylic acid). This molecule presents a classic "purification parad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific purification challenges of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also referred to as 5-Dimethylaminomethylsalicylic acid).

This molecule presents a classic "purification paradox" due to its zwitterionic nature . It contains an acidic carboxyl group (


), a phenolic hydroxyl, and a basic tertiary amine (

). Consequently, it behaves as an inner salt at neutral pH, making standard organic extraction techniques (e.g., DCM/Ether washes) ineffective for the target product.

Subject: Troubleshooting 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid Isolation Ticket Priority: High (Yield/Purity Critical) Applicable For: Mannich Reaction Workups, Zwitterion Isolation, Desalting

Part 1: The Core Challenge (Root Cause Analysis)

Before attempting a fix, you must understand the species distribution. Your molecule exists in three distinct states depending on the pH of your solution. Most purification failures stem from targeting the wrong state.

pH StateDominant SpeciesChargeSolubility Behavior
Acidic (pH < 2) Ammonium CationPositive (+)Soluble in water/acid. Insoluble in non-polar organics.
Isoelectric (pH 4–7) Zwitterion (Target) Neutral (±) Minimum aqueous solubility. Precipitates as "Inner Salt."[1]
Basic (pH > 10) Carboxylate/PhenolateNegative (-)Highly soluble in water/base.

The Trap: If you attempt to extract this compound into an organic solvent (like Ethyl Acetate) from an acidic reaction mixture, it will remain in the aqueous phase as a salt. If you basify it too much (pH > 10), it re-dissolves. You must hit the Isoelectric Point (pI) to force precipitation.

Part 2: Diagnostic Workflow & Solubility Logic

The following diagram illustrates the chemical logic required to isolate the target zwitterion from the reaction matrix (often containing unreacted Salicylic Acid and Formaldehyde).

PurificationLogic Start Crude Reaction Mixture (Acidic/Alcoholic) CheckpH Check pH Start->CheckpH Acidic pH < 2 (Soluble Cation) CheckpH->Acidic If Acidic Basic pH > 10 (Soluble Anion) CheckpH->Basic If Basic Isoelectric Target pI Zone (pH 5.0 - 6.5) Zwitterion Formation Acidic->Isoelectric Add NaOH/NH4OH Slowly Basic->Isoelectric Add HCl/AcOH Slowly Precipitate Precipitation/Crystallization Isoelectric->Precipitate Cool to 4°C Induce Crystallization Impurities Filtrate Contains: Salts, Formaldehyde, Unreacted Amine Precipitate->Impurities Filter

Figure 1: Solubility phase diagram and pH-swing logic for isolating zwitterionic salicylates.

Part 3: Validated Purification Protocols

Protocol A: Isoelectric Precipitation (The "Gold Standard")

Use this if your product is trapped in an aqueous reaction mixture or if you are desalting a crude hydrochloride salt.

  • Concentration: If the reaction was performed in ethanol/methanol, strip the solvent under reduced pressure (Rotavap) at

    
     until a concentrated aqueous slurry remains.
    
    • Note: Do not heat above

      
       to avoid retro-Mannich decomposition (releasing formaldehyde).
      
  • Dissolution (Reset): Dilute the residue with minimal distilled water.

    • If the solution is cloudy, acidify with 2M HCl until pH ~1. The solution should become clear as the cationic species forms. Filter off any insoluble non-polar impurities (e.g., unreacted salicylic acid often precipitates here due to low solubility in cold acid).[2]

  • The pH Swing:

    • Place the beaker in an ice bath (

      
      ).
      
    • Monitor pH with a calibrated probe (paper is too imprecise for pI targeting).

    • Slowly add 20% NaOH or concentrated

      
       dropwise with vigorous stirring.
      
    • Critical Stop: As you pass pH 4.5, a thick precipitate will form. Continue adjusting until pH 5.5 – 6.0 . This is the estimated pI range for this molecule.[3]

  • Aging: Allow the slurry to stir in the cold for 30–60 minutes. This "Ostwald ripening" helps convert amorphous oil into filterable crystals.

  • Filtration: Filter via vacuum (Buchner funnel).[2] Wash the cake with ice-cold water (removes inorganic salts) followed by cold acetone (removes unreacted organic starting materials and dries the cake).

Protocol B: Recrystallization (Polymorph & Color Cleanup)

Use this if the product is solid but colored (pink/brown) or contains trapped salts.

  • Solvent System: Ethanol/Water (50:50 v/v) or pure Methanol.

  • Dissolution: Suspend the crude solid in the solvent. Heat to reflux.[4] If it does not dissolve, add minimal acetic acid dropwise until solution occurs (forming the soluble acetate salt transiently).

  • Clarification: If the solution is dark (oxidized phenols), add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Crystallization:

    • If acid was used to dissolve: Neutralize carefully with dilute ammonia to pH 6 while hot.

    • Allow to cool slowly to room temperature, then refrigerate.

    • Troubleshooting: If it "oils out" (forms a goo at the bottom), reheat to dissolve and add a seed crystal. Scratch the glass surface to induce nucleation.

Part 4: Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. Why?

A: This is common with Mannich bases containing phenol groups. It usually happens because:

  • Impurity Profile: Presence of formaldehyde polymers or unreacted amine lowers the melting point.

  • Cooling Speed: Cooling too fast traps solvent. Fix: Re-dissolve the oil in hot ethanol. Add water dropwise until just turbid. Re-heat to clear, then wrap the flask in foil/towel to cool very slowly overnight. Vigorous stirring during cooling helps prevent oil formation.

Q2: My product turned pink/brown during drying. Is it ruined?

A: Not necessarily. Phenolic compounds are prone to air oxidation, forming quinoid impurities (pink color) even at ppm levels. Fix:

  • Prevention: Recrystallize with a pinch of Sodium Metabisulfite or Ascorbic Acid (antioxidant) in the solvent.

  • Drying: Dry in a vacuum oven at

    
     under 
    
    
    
    atmosphere, not in open air.
Q3: How do I remove unreacted Salicylic Acid?

A: Salicylic acid is the most stubborn impurity.

  • Detection: Use the Ferric Chloride (

    
    ) Test .[2][5][6][7][8] Both the product and Salicylic acid stain purple, but TLC (Thin Layer Chromatography) will separate them.
    
  • Removal: Wash the crude solid with Dichloromethane (DCM) or Chloroform .

    • Mechanism:[5][9][10] At neutral pH, the zwitterionic product is insoluble in DCM. Unreacted Salicylic acid (which is less polar than the zwitterion) is moderately soluble in DCM and will wash away.

Q4: The yield is significantly lower than literature (e.g., <40%).

A: You likely lost product in the mother liquor during the pH adjustment.

  • Check: Test the pH of your filtrate. If it is < 4 or > 7, significant product remains dissolved.

  • Recovery: Readjust the filtrate to pH 5.5, salt out the solution by adding NaCl (saturation), and store at

    
     for 24 hours to recover a second crop.
    

References

  • Mannich Reaction Mechanisms & Conditions

    • Topic: General conditions for amino-methylation of phenols and the stability of Mannich bases.
    • Source: BenchChem.[5] "Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride."

    • URL:

  • Isoelectric Point & Zwitterion Solubility

    • Topic: Principles of pI calculation and solubility minima for amino-acid-like zwitterions (homologous to the target molecule).
    • Source: Master Organic Chemistry. "Isoelectric Points of Amino Acids."
    • URL:

  • Salicylic Acid Derivative Properties

    • Topic: Solubility data and pKa considerations for 5-aminosalicylic acid (Mesalamine)
    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 4075, 5-Aminosalicylic acid."
    • URL:

  • Purification of Phenolic Mannich Bases

    • Topic: Methodologies for separating phenolic Mannich bases from starting m
    • Source: Organic Syntheses.[5][11] "p-Hydroxybenzoic Acid" (illustrating general phenolic acid handling).

    • URL:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Executive Summary & Chemical Context 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (often referred to as a "Mannich base salicylate") is a bifunctional intermediate frequently encountered in the synthesis of iron chela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (often referred to as a "Mannich base salicylate") is a bifunctional intermediate frequently encountered in the synthesis of iron chelators (e.g., Deferasirox precursors) and specialized ligands.

Its structure combines a salicylic acid core with a benzylic dimethylamine group. This specific architecture creates a "push-pull" electronic system that dictates its unique degradation profile. Unlike simple salicylic acid, this molecule possesses a labile C-N bond at the 5-position, making it susceptible to pathways that do not affect the parent pharmacophore.

Core Susceptibilities[1]
  • Retro-Mannich Dissociation: Hydrolytic cleavage of the C-N bond releasing dimethylamine.

  • N-Oxidation: Oxidative attack on the tertiary amine.

  • Thermal Decarboxylation: Loss of CO₂ under high thermal stress.

Degradation Pathways & Mechanisms[2][3][4]

Pathway A: The Retro-Mannich Instability (Hydrolysis)

The "Fishy Smell" Phenomenon

The most distinct degradation pathway for this molecule is the Retro-Mannich reaction . Mannich bases are chemically reversible. In aqueous solution—particularly under acidic conditions or prolonged heating—the equilibrium shifts backward, cleaving the benzylic C-N bond.

  • Mechanism: Protonation of the amine makes it a better leaving group. Water attacks the benzylic position (or the reaction proceeds via a quinone methide intermediate), releasing dimethylamine and 5-hydroxymethyl-2-hydroxybenzoic acid (or reverting to salicylic acid and formaldehyde depending on conditions).

  • Indicator: A distinct "fishy" odor (dimethylamine) and a drop in assay value without the appearance of a stoichiometric UV-active impurity (since formaldehyde and dimethylamine have low UV response).

Pathway B: Oxidative Stress (N-Oxidation & Quinones)

The "+16 Da" Impurity

The tertiary amine is electron-rich and prone to oxidation by peroxides or dissolved oxygen.

  • Primary Product: N-oxide formation (M+16 Da). This is common in protic solvents exposed to air.

  • Secondary Product: Oxidation of the phenolic ring to quinone species , leading to solution yellowing/browning.

Pathway C: Thermal Decarboxylation

The High-Temperature Risk

Like all salicylic acids, the ortho-hydroxy group facilitates decarboxylation through a 6-membered transition state.

  • Product: 4-[(Dimethylamino)methyl]phenol .

  • Trigger: Temperatures >80°C, especially in the solid state or high-boiling solvents.

Visualizing the Pathways

DegradationMap Parent 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid (Parent) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2/Air) Retro Salicylic Acid Deriv. + Dimethylamine + Formaldehyde Parent->Retro Retro-Mannich (Acidic pH/H2O) Decarb 4-[(Dimethylamino)methyl]phenol (-44 Da) Parent->Decarb Thermal (>80°C) Quinone Quinone/Polymer (Colored Species) Parent->Quinone Ring Oxidation (Light/High pH)

Figure 1: Primary degradation map showing the divergence between oxidative (red), hydrolytic (yellow), and thermal (green) pathways.

Troubleshooting Guide & FAQs

Scenario 1: HPLC Issues (Peak Tailing & Retention)

Q: Why does the parent peak tail significantly on my C18 column? A: This is a classic "Zwitterionic Interaction" issue.

  • Cause: The molecule contains both a carboxylic acid (pKa ~3) and a tertiary amine (pKa ~9). At neutral pH, the amine interacts with residual silanols on the silica column.

  • Solution:

    • High pH Method: Use a hybrid column (e.g., XBridge C18) at pH 9.5-10. The amine will be uncharged, reducing tailing.

    • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase to mask the amine.

Scenario 2: Stability in Solution

Q: My stock solution turned yellow overnight. Is it still usable? A: No. Yellowing indicates quinone formation or oxidative coupling.

  • Cause: Phenolic oxidation is accelerated by light and alkaline pH.

  • Prevention:

    • Store stock solutions in amber glass.

    • Maintain pH < 4 (acidic conditions suppress phenolic oxidation, though they may slowly promote retro-Mannich—balance is key).

    • Use fresh mobile phase containing antioxidants (e.g., 0.05% sodium metabisulfite) if analyzing trace impurities.

Scenario 3: Mass Balance Discrepancy

Q: I see a 5% loss in assay, but no new peaks appear in the UV chromatogram. A: You are likely experiencing Retro-Mannich degradation .

  • Explanation: The breakdown products are Dimethylamine (UV inactive) and Formaldehyde (UV inactive). The remaining salicylate core may co-elute with the solvent front or have a different response factor.

  • Verification: Run the sample on GC-MS or use an amine-specific derivatization (e.g., ninhydrin) to detect free dimethylamine.

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress ConditionProcedureExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursLoss of parent, "fishy" odor.Retro-Mannich cleavage.
Base Hydrolysis 0.1 N NaOH, RT, 4 hoursYellowing of solution.Phenolic oxidation/Quinones.
Oxidation 3% H₂O₂ in water, RT, 2 hoursNew peak at RRT ~0.8-0.9 (M+16).N-Oxide formation.
Thermal Solid state, 80°C, 24 hoursMinor degradation (Decarboxylation).Loss of CO₂.
Protocol B: LC-MS Compatible Analysis Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic ring) and 210 nm (general).

  • Note: Ammonium formate is chosen over phosphate to allow MS compatibility and provide ionic strength to minimize amine tailing.

Analytical Decision Tree

Use this flowchart to diagnose unknown impurity peaks.

TroubleshootingTree Start Unknown Impurity Detected CheckMass Check Mass (LC-MS) Start->CheckMass Plus16 Mass = M + 16 Da CheckMass->Plus16 Yes Minus44 Mass = M - 44 Da CheckMass->Minus44 Yes Minus45 Mass = M - 45 Da (Loss of C2H7N) CheckMass->Minus45 Yes Decision1 Cause: N-Oxidation Action: Check Peroxides in Solvents Plus16->Decision1 Decision2 Cause: Decarboxylation Action: Lower Drying Temp Minus44->Decision2 Decision3 Cause: Retro-Mannich Action: Adjust pH / Remove Water Minus45->Decision3

Figure 2: Rapid diagnostic tree for identifying impurities based on mass shift.

References

  • Novartis AG. (2007). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid (Deferasirox) and intermediates. World Intellectual Property Organization.

    • Context: Describes the synthesis and stability of salicylic acid intermediates including Mannich base deriv
  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. Context: The authoritative text on the reversibility (retro-Mannich) of aminomethyl phenols.
  • Garg, S., et al. (2010). Stress degradation studies on Deferasirox and development of a validated stability-indicating HPLC method.Acta Chromatographica, 22(3), 421-438.

    • Context: Validates the oxidative and thermal susceptibility of the salicylate core in Deferasirox-rel
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review.Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

    • Context: Guidelines for forced degradation protocols applied to labile amine-acid drugs.
Optimization

Technical Support Center: Solubilization of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

Executive Summary You are likely encountering precipitation or poor dissolution because 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid behaves as a classic zwitterion . Unlike simple salicylic acid, which is anionic and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation or poor dissolution because 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid behaves as a classic zwitterion .

Unlike simple salicylic acid, which is anionic and soluble at neutral pH, this molecule contains a basic tertiary amine (pKa ~9.5) and an acidic carboxyl group (pKa ~3.0). At neutral pH (approx. 3.0 to 9.0), it exists primarily as an inner salt (zwitterion) with a net neutral charge, maximizing crystal lattice energy and minimizing aqueous solubility.

The Solution: You must shift the pH away from the isoelectric point (pI ≈ 6.2) or disrupt the lattice using specific organic co-solvents.

Module 1: The Physicochemical Root Cause

Q: Why does my compound precipitate in PBS (pH 7.4) or water?

A: At pH 7.4, the compound is trapped in its least soluble state. The molecule possesses two ionizable centers:

  • Carboxylic Acid: Deprotonated (

    
    ) at pH > 3.
    
  • Tertiary Amine: Protonated (

    
    ) at pH < 9.5.
    

Between pH 3 and 9, the molecule exists as a Zwitterion (


 / 

). Zwitterions have high melting points and low water solubility because the electrostatic attraction between the positive and negative charges within the crystal lattice is very strong.
Visualization: The pH-Solubility Profile

The following diagram illustrates the "U-shaped" solubility curve typical for this class of molecule.

SolubilityCurve Acid pH < 2.5 Cationic Form (Soluble) Zwitter pH 3.0 - 9.0 Zwitterionic Form (INSOLUBLE / PRECIPITATE) Acid->Zwitter Add Base (Deprotonate COOH) Zwitter->Acid Add Acid Base pH > 10.0 Anionic Form (Soluble) Zwitter->Base Add Base (Deprotonate NH+) Base->Zwitter Add Acid

Figure 1: The solubility "U-Curve." To dissolve the compound, you must drive the equilibrium toward the Cationic (left) or Anionic (right) species.

Module 2: Aqueous Solubilization Protocols

Q: How do I prepare a stock solution in water?

A: You must convert the zwitterion into a salt in situ. The Acidic Protocol is generally preferred for stability, as Mannich bases can be unstable at high pH (see Module 5).

Protocol A: Acidic Solubilization (Recommended)

Target Species: Cationic Hydrochloride Salt (


 / 

)
  • Weighing: Weigh the required amount of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid.

  • Slurry: Add 80% of your final volume of water. The powder will likely float or sink without dissolving.

  • Acidification: While stirring, add 1.0 M HCl dropwise.

    • Observation: As the pH drops below 2.5, the suspension will clear.

  • Adjustment: Once clear, adjust to final volume with water or low-pH buffer (e.g., Glycine-HCl).

  • Filtration: Filter sterilize (0.22 µm) immediately.

Protocol B: Basic Solubilization (Use with Caution)

Target Species: Anionic Sodium Salt (


 / 

)
  • Slurry: Suspend the compound in water.

  • Basification: Add 1.0 M NaOH dropwise.

    • Observation: Dissolution occurs as pH exceeds 10.0.

  • Warning: Do not heat. High pH can trigger a retro-Mannich reaction, releasing formaldehyde and the parent salicylate. Use immediately.

Module 3: Organic Co-Solvent Strategy

Q: Which organic solvents are compatible?

A: If aqueous pH adjustment is not possible for your assay (e.g., cell culture), use a "stock and dilute" method with polar aprotic solvents.

Solubility Compatibility Table

SolventSolubility RatingNotes
DMSO Excellent Preferred stock solvent (up to 50-100 mM).
Methanol Good Good for chromatography stocks.
Ethanol Moderate May require gentle warming (max 37°C).
Acetone Moderate Not recommended for biological assays.
PBS (pH 7.4) Poor Do not use as primary solvent.
Chloroform Poor Zwitterionic nature reduces lipophilicity.
Protocol C: The "Stock and Dilute" Method
  • Dissolve compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for 10 µM assay).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Spike this DMSO stock into your assay buffer while vortexing rapidly.

    • Critical: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity, but watch for "crash out" (precipitation) if the assay buffer is near pH 6-7.

Module 4: HPLC & Analytical Troubleshooting

Q: Why do I see split peaks or tailing in my HPLC trace?

A: This is a classic "secondary interaction" issue common with amine-containing salicylates. The free silanols on silica columns interact with the protonated amine, while the carboxylic acid creates peak broadening if the pH is near its pKa.

Troubleshooting Guide:

SymptomRoot CauseSolution
Peak Tailing Silanol interaction with amine.Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to suppress silanol ionization.
Split Peaks Sample solvent mismatch.Dissolve the sample in the mobile phase, not pure DMSO.
Column Clogging Precipitation inside column.Ensure mobile phase pH is < 2.5 . Do not use neutral phosphate buffers.

Module 5: Stability & Degradation Risks

Q: Are there specific stability concerns for this molecule?

A: Yes. As a Mannich base , this compound is kinetically stable but thermodynamically susceptible to hydrolysis (Retro-Mannich reaction).

Mechanism of Degradation: Under thermal stress or extreme pH, the


 bond can cleave, releasing:
  • Salicylic acid derivative.[1][2]

  • Formaldehyde.[3]

  • Dimethylamine.[4]

Storage Recommendations:

  • Solid State: Store at -20°C, desiccated.

  • Solution: Prepare fresh. If storage is necessary, freeze at -80°C in acidic conditions (pH < 3). Avoid storing in basic buffers.

Decision Tree: Solubilization Workflow

Workflow Start Start: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid CheckApp What is the downstream application? Start->CheckApp Animal In Vivo / Animal Study CheckApp->Animal Cell Cell Culture (In Vitro) CheckApp->Cell Chem Analytical (HPLC/MS) CheckApp->Chem Saline Use 0.9% Saline adjusted to pH 3.0 (Citrate or Glycine Buffer) Animal->Saline DMSO Dissolve in 100% DMSO (Stock) Dilute into media (Final <0.5%) Cell->DMSO MobilePhase Dissolve in Mobile Phase (Water/ACN + 0.1% Formic Acid) Chem->MobilePhase PrecipCheck Check for precipitation under microscope DMSO->PrecipCheck Cyclo Alternative: Complex with Hydroxypropyl-beta-cyclodextrin PrecipCheck->Cyclo If precipitates

Figure 2: Decision tree for selecting the correct solubilization strategy based on experimental needs.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Provides the foundational theory for zwitterionic solubility profiles).

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[3][5] CRC Press. (Details the stability and retro-Mannich degradation pathways of phenolic Mannich bases).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Basis for DMSO/Water co-solvent strategies).

  • PubChem. (n.d.). 5-(Dimethylamino)-2-hydroxybenzaldehyde (Related Mannich Precursor). National Library of Medicine. (Structural and physicochemical property verification).

Sources

Troubleshooting

troubleshooting 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid in cell culture

Ticket Category: Small Molecule Optimization in Cell Culture Compound ID: 5-DAMSA (Mannich Base of Salicylic Acid) Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering issues with 5...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Small Molecule Optimization in Cell Culture Compound ID: 5-DAMSA (Mannich Base of Salicylic Acid) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering issues with 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid , a zwitterionic Mannich base derivative of salicylic acid. Unlike standard salicylates, this molecule possesses both an acidic head group (salicylate) and a basic tail (tertiary amine). This amphoteric nature creates unique solubility "traps" near physiological pH (7.2–7.4) and introduces specific interference mechanisms, notably transition metal chelation.

This guide addresses the three most common support tickets we receive for this scaffold: Precipitation upon media addition , Unexplained media color changes , and Variable cytotoxicity .

Part 1: Solubility & Stock Preparation

Ticket #101: "My compound dissolves in DMSO, but precipitates immediately when added to the culture media."

Root Cause Analysis: The Isoelectric Trap

This molecule is a zwitterion . It contains a carboxylic acid (pKa ~3.0), a phenolic hydroxyl (pKa ~13), and a dimethylamino group (pKa ~9.0).

  • In DMSO: The molecule is fully solvated.

  • In Media (pH 7.4): The molecule exists largely in its zwitterionic form (negative charge on carboxylate, positive charge on amine). This is often the point of minimum solubility (Isoelectric Point/pI). Rapid dilution into aqueous media causes "shock crystallization."

Troubleshooting Protocol

Step 1: Optimize the Stock Solvent Do not use Ethanol; it evaporates too quickly in incubators, changing the effective concentration.

  • Recommended: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 1000x stock (e.g., 10 mM or 50 mM) to keep final DMSO < 0.1%.

Step 2: The "Intermediate Dilution" Method Direct addition of high-concentration stock to media creates local "hotspots" of insolubility.

  • Prepare Media: Pre-warm culture media to 37°C.

  • Intermediate Step: Dilute your DMSO stock 1:10 into PBS (pH 7.4) or serum-free media first. Vortex immediately.

    • Why? Serum proteins (Albumin) in complete media can bind the drug non-specifically or act as nucleation sites for precipitation if the concentration is too high [1].

  • Final Addition: Add the intermediate solution to your cell culture wells.

Step 3: Visual Confirmation If you suspect micro-precipitation (which looks like bacterial contamination under 20x objective), perform a "Cell-Free Mock":

  • Incubate media + compound (no cells) overnight.

  • Check for crystal formation. If crystals appear, you have exceeded the solubility limit for this specific pH/temperature combination.

Decision Tree: Solubilization Strategy

Solubilityflow Start Start: Solid Powder Solvent Dissolve in DMSO (Stock 10-50mM) Start->Solvent Check Check Turbidity Solvent->Check Clear Clear Solution Check->Clear No Turbid Turbid/Precipitate Check->Turbid Yes MediaAdd Add to Media (1:1000) Clear->MediaAdd High Risk PreDilute Intermediate Dilution (1:10 in PBS) Clear->PreDilute Best Practice Turbid->Solvent Sonicate/Warm End Microscopy Check (24 hrs) MediaAdd->End Incubate PreDilute->MediaAdd

Figure 1: Step-by-step solubilization workflow to prevent isoelectric precipitation.

Part 2: Media Interactions & Color Changes

Ticket #102: "My media turned purple/red overnight, but the pH indicator (Phenol Red) usually turns yellow when acidic. Is this contamination?"

Root Cause Analysis: Iron Chelation

Salicylic acid derivatives are potent siderophores (iron chelators). They bind Ferric Iron (Fe³⁺) with high affinity.

  • The Reaction: 5-DAMSA + Fe³⁺ (from Transferrin or Ferric Nitrate in media) → Purple/Violet Complex .

  • The Consequence: This is not contamination. It is a chemical reaction that depletes iron from the media, potentially causing cell cycle arrest (G1/S block) due to iron starvation rather than the drug's direct target effect [2].

Diagnostic Table: Interpreting Media Color
ObservationLikely CauseAction Required
Yellow Media Acidification (Metabolic or Drug-induced)Check pH. If drug is acidic (high conc.), buffer with 10-20mM HEPES.
Purple/Violet Iron Chelation (Fe³⁺) CRITICAL: Your drug is stripping iron. Validate with "Iron Rescue" experiment.
Cloudy White Precipitation or BacteriaPerform "Cell-Free Mock" (see Part 1).
Bright Pink Alkalosis (Low CO₂)Check incubator CO₂ levels (should be 5%).
Validation Protocol: The Iron Rescue

To confirm if toxicity is due to iron depletion:

  • Control: Cells + 5-DAMSA.

  • Rescue: Cells + 5-DAMSA + Ferric Citrate (10–50 µM) (or Holo-Transferrin).

  • Outcome: If the "Rescue" condition restores cell viability, the drug's primary mode of action in culture is likely an artifact of chelation, not specific target engagement.

Part 3: Cytotoxicity & Dosing

Ticket #103: "I see toxicity at 50 µM, but it varies between experiments. How do I stabilize my IC50?"

Root Cause Analysis: pH-Dependent Uptake

The permeability of 5-DAMSA is highly pH-dependent.

  • Mechanism: The "Ion Trapping" effect.

    • Extracellular pH 7.4: A fraction of the molecule is uncharged (lipophilic) and enters the cell.

    • Intracellular pH 7.2 / Lysosomal pH 5.0: Once inside acidic compartments (lysosomes), the basic amine becomes protonated (charged). The molecule becomes trapped and accumulates to massive concentrations, leading to lysosomal swelling and cell death (vacuolization) [3].

Protocol: Stabilizing the Assay
  • Buffer Your Media: Standard bicarbonate buffering drifts.[1] Supplement media with 25 mM HEPES to lock pH at 7.4. Small shifts in pH (e.g., 7.2 vs 7.6) can double the intracellular accumulation of amphoteric amines.

  • Check for Vacuolization: Use Phase Contrast microscopy. If cells look "frothy" (full of holes) before dying, this is lysosomotropism (non-specific accumulation), not specific target inhibition.

  • Wash Steps: When performing MTT/CCK-8 assays, wash cells with PBS before adding the detection reagent. The Mannich base amine can reduce tetrazolium salts directly, giving false "high viability" readings.

Mechanism of Action & Interference Diagram

MechanismFlow cluster_media Culture Media (pH 7.4) cluster_cell Intracellular Space Drug 5-DAMSA (Amphoteric) Iron Fe3+ (Media Component) Drug->Iron Chelation Lysosome Lysosome (pH 5.0) Drug->Lysosome Passive Diffusion Target Specific Target Drug->Target True Bioactivity Complex Purple Complex (Iron Depletion) Iron->Complex Artifact Toxicity Lysosome->Lysosome Ion Trapping (Protonation)

Figure 2: Distinguishing between artifactual toxicity (Iron Chelation, Lysosomal Trapping) and true target engagement.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657. (Describes salicylate-iron chelation mechanics).

  • Marceau, F., et al. (2012). The acidic organelle-trapping mechanism of cationic amphiphilic drugs. Autophagy, 8(5), 863-864.

  • Corning Life Sciences. (2025). Cell Culture Media Change Protocol & Troubleshooting (pH and Color Indicators).

Sources

Optimization

Technical Support Center: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure high-purity yields.

The synthesis of this target molecule relies on the Mannich reaction , a three-component condensation involving salicylic acid, formaldehyde, and dimethylamine . Because the phenolic hydroxyl group strongly activates the aromatic ring, the reaction is highly susceptible to regiochemical variations and runaway side reactions .

Mechanistic Pathway & Side Reaction Topology

To troubleshoot effectively, you must first understand the competing electrophilic aromatic substitution pathways at play.

MannichSideReactions A Formaldehyde + Dimethylamine B Iminium Ion (Electrophile) A->B Condensation (-H2O) D 5-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid (Major Product) B->D C5 Attack (Sterically Favored) E 3-[(Dimethylamino)methyl]- 2-hydroxybenzoic acid (Regioisomer) B->E C3 Attack (Sterically Hindered) C Salicylic Acid C->D C->E G Phenol-Formaldehyde Oligomers (Polymerization) C->G Excess Free Formaldehyde F 3,5-bis[(dimethylamino)methyl]- 2-hydroxybenzoic acid (Over-alkylation) D->F Excess Iminium Ion

Reaction pathways and side reactions in the Mannich synthesis of 5-aminomethyl salicylic acid.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a high percentage of the 3-isomer instead of the target 5-isomer?

  • Causality: Salicylic acid has two activated positions for electrophilic aromatic substitution: C3 (ortho to the hydroxyl) and C5 (para to the hydroxyl). While C5 is sterically favored, C3 can be attacked if the reaction is pushed to higher temperatures (thermodynamic control) or if the iminium ion concentration is too high .

  • Solution: Maintain the reaction temperature between 25°C and 40°C. The bulky nature of the dimethylmethyleneammonium ion naturally favors the less hindered C5 position under kinetic control.

Q2: My reaction mixture is turning into a viscous, dark sludge. What causes this, and how can I prevent it?

  • Causality: This is a classic phenol-formaldehyde polymerization (Bakelite-type resin formation). It occurs when free formaldehyde reacts directly with the highly activated salicylic acid ring before the amine can form the iminium ion, leading to persistent, highly colored polymeric impurities .

  • Solution: Pre-mix the formaldehyde and dimethylamine and allow them to stir for 15–30 minutes to ensure complete conversion to the iminium ion before introducing the salicylic acid. Never add formaldehyde directly to the salicylic acid solution.

Q3: How do I eliminate the 3,5-bis[(dimethylamino)methyl]-2-hydroxybenzoic acid side product?

  • Causality: Over-alkylation happens when there is an excess of the iminium electrophile relative to the unreacted salicylic acid, or if the localized concentration of the electrophile is too high during addition.

  • Solution: Strictly control stoichiometry to 1.0 equivalent of formaldehyde and 1.05 equivalents of dimethylamine. Add the pre-formed iminium solution dropwise to the salicylic acid to keep the steady-state concentration of the electrophile low.

Q4: I'm recovering mostly unreacted salicylic acid. Why isn't the reaction proceeding?

  • Causality: The Mannich reaction requires the formation of an iminium ion, which is pH-dependent. If the pH is too low, the amine is fully protonated and cannot attack the formaldehyde. If the pH is too high, the iminium ion hydrolyzes back to the starting materials.

  • Solution: The natural acidity of salicylic acid usually provides a suitable pH, but if you are using a solvent system with high water content, the iminium ion may hydrolyze. Use a mixed solvent system like absolute ethanol and ensure the amine is added as a free base or weakly buffered salt.

Quantitative Data: Effect of Reaction Conditions

The following table summarizes how specific deviations from the optimized protocol alter the product distribution.

Table 1: Influence of Reaction Conditions on Product Distribution

Reagent Stoichiometry (SA:CH₂O:DMA)Addition MethodTemp (°C)Target 5-Isomer Yield (%)3-Isomer (%)Bis-adduct (%)Polymeric Byproducts (%)
1.0 : 1.0 : 1.05 Pre-mixed iminium, dropwise 35 88 5 <2 <5
1.0 : 1.1 : 1.1All-in-one batch mixing8045152020
1.0 : 2.5 : 2.5Pre-mixed iminium, batch60105805
1.0 : 3.0 : 1.0All-in-one batch mixing805<2<2>90
Validated Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Iminium Ion Generation (Pre-activation)
  • In a 100 mL round-bottom flask, cool 1.05 eq of aqueous dimethylamine (40% w/w) to 0–5°C using an ice bath.

  • Add 1.0 eq of aqueous formaldehyde (37% w/w) dropwise over 15 minutes with vigorous stirring.

  • Validation Check: Stir for an additional 30 minutes at room temperature. The mixture must become a clear, homogeneous solution, indicating the complete formation of the dimethylmethyleneammonium ion. Do not proceed if the solution is cloudy.

Step 2: Electrophilic Aromatic Substitution
  • In a separate 250 mL flask, dissolve 1.0 eq of salicylic acid in a minimum volume of absolute ethanol.

  • Cool the salicylic acid solution to 10°C.

  • Add the pre-formed iminium solution from Step 1 dropwise to the salicylic acid solution over 30 minutes.

    • Causality Note: Dropwise addition prevents localized high concentrations of the electrophile, directly suppressing the formation of the 3,5-bis-adduct.

  • Gradually warm the reaction to 35°C and stir for 4 hours.

  • Validation Check: Monitor the reaction by TLC (Silica gel, Dichloromethane:Methanol 9:1). The starting salicylic acid spot should disappear, replaced by a highly polar, lower-Rf spot corresponding to the Mannich base.

Step 3: Work-up and Isolation
  • Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent.

  • Adjust the pH of the aqueous residue to ~5.5 using dilute HCl or NaOH.

    • Causality Note: The product is a zwitterion; adjusting to its isoelectric point minimizes solubility and maximizes precipitation.

  • Filter the resulting white to pale-yellow precipitate under a vacuum.

  • Recrystallize from hot ethanol/water to remove trace amounts of the 3-isomer and any residual bis-adducts.

References
  • Mannich reaction Source: Wikipedia URL:[Link]

  • Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State Source: Molecules (via National Center for Biotechnology Information / PMC) URL:[Link]

  • Phenolic Structure and Colour in Mannich Reaction Products Source: Journal of Chemical Research (via ResearchGate) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Substituted-2-Hydroxybenzoic Acid Derivatives: From Anti-inflammatory to Anticancer Applications

In the landscape of medicinal chemistry, the salicylic acid scaffold remains a cornerstone for the development of novel therapeutics. Its inherent anti-inflammatory properties, famously harnessed in aspirin, have inspire...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the salicylic acid scaffold remains a cornerstone for the development of novel therapeutics. Its inherent anti-inflammatory properties, famously harnessed in aspirin, have inspired generations of scientists to explore its chemical space for enhanced efficacy and novel biological activities. This guide provides a comparative analysis of a specific class of these compounds: 5-substituted-2-hydroxybenzoic acid derivatives. While the initial focus of this exploration was the specific molecule 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid, the available literature necessitates a broader perspective on derivatives with substitutions at the 5-position of the salicylic acid ring. This analysis will delve into their synthesis, comparative biological activities, and the experimental methodologies used to evaluate their performance, with a particular focus on derivatives of 5-aminosalicylic acid (5-ASA), a widely studied and clinically relevant compound.

The Rationale for 5-Position Modification

The 5-position of the salicylic acid ring offers a strategic point for chemical modification. Alterations at this position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacokinetic profile and biological activity.[1] By introducing various substituents at this position, researchers have successfully developed derivatives with a wide range of therapeutic applications, from potent anti-inflammatory agents to promising antifungal and anticancer compounds.[2][3]

Synthesis of 5-Substituted-2-Hydroxybenzoic Acid Derivatives

The synthesis of these derivatives typically starts from salicylic acid or 5-aminosalicylic acid. The general synthetic strategies involve functionalizing the 5-position of the benzene ring.

General Synthetic Workflow

Synthetic Workflow Salicylic Acid Salicylic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Salicylic Acid->Electrophilic Aromatic Substitution e.g., Nitration, Halogenation 5-Aminosalicylic Acid (5-ASA) 5-Aminosalicylic Acid (5-ASA) Amide Coupling Amide Coupling 5-Aminosalicylic Acid (5-ASA)->Amide Coupling Acyl chlorides, Anhydrides 5-Substituted Salicylic Acid Derivatives 5-Substituted Salicylic Acid Derivatives Electrophilic Aromatic Substitution->5-Substituted Salicylic Acid Derivatives 5-Acylamino Salicylic Acid Derivatives 5-Acylamino Salicylic Acid Derivatives Amide Coupling->5-Acylamino Salicylic Acid Derivatives

Caption: Generalized synthetic routes to 5-substituted salicylic acid derivatives.

A common approach for creating a library of diverse amide derivatives is to start with 5-aminosalicylic acid.[4] The amino group at the 5-position can be readily acylated using various acyl chlorides or anhydrides to yield a range of N-acylated derivatives.[4] This method allows for the systematic modification of the substituent at the 5-position to explore structure-activity relationships (SAR).

Comparative Biological Activities

The biological activities of 5-substituted-2-hydroxybenzoic acid derivatives are diverse and depend heavily on the nature of the substituent at the 5-position.

Anti-inflammatory Activity

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[5][6] Its derivatives have been developed to improve its delivery to the colon and reduce systemic absorption.

DerivativeStructure of 5-SubstituentKey Findings
5-Aminosalicylic acid (5-ASA) -NH₂Effective in treating ulcerative colitis, but requires targeted delivery.[5]
N-Acetyl-5-aminosalicylic acid (Ac-5-ASA) -NHCOCH₃Found to be less effective than 5-ASA in treating idiopathic proctitis.[7]
Balsalazide Azo-linked to an inert carrierA pro-drug that delivers 5-ASA to the colon, with fewer side effects than sulfasalazine.[5]
Olsalazine (Dipentum) Azo-dimer of 5-ASAAnother pro-drug that releases two molecules of 5-ASA in the colon.[5]
5-Chlorosalicylic acid derivatives -ClShowed increased ability to suppress NF-κB dependent luciferase expression compared to salicylic acid.[3]

The anti-inflammatory mechanism of 5-ASA and its derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3][8]

Antifungal Activity

Salicylic acid and its derivatives have also been investigated for their antifungal properties.[2] By functionalizing the carboxylic and phenolic hydroxyl groups, researchers have synthesized derivatives with activity against pathogenic Candida species.[2] The antifungal activity is often correlated with the lipophilicity of the derivatives.[2]

Anticancer Activity: STAT3 Inhibition

Signal transducer and activator of transcription 3 (STAT3) is a protein that plays a key role in cancer cell proliferation and survival. Certain salicylic acid-based compounds have been identified as STAT3 inhibitors.[9] Structure-activity relationship (SAR) studies have shown that modifications at the 5-position can influence the potency of these inhibitors.[9] For instance, the substitution of a cyclohexyl group at this position has been explored to enhance the disruption of STAT3 DNA-binding activity.[9]

Experimental Protocols for Evaluation

To conduct a comparative analysis of these derivatives, a series of standardized in vitro and in vivo experiments are essential.

In Vitro COX Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of the derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione.

  • Substrate: Arachidonic acid is used as the substrate.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure:

    • Add the enzyme, assay buffer, and varying concentrations of the test compound to a 96-well plate.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzyme activity by detecting the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

NF-κB Reporter Gene Assay

This cell-based assay is used to assess the inhibitory effect of the compounds on the NF-κB signaling pathway.

Objective: To measure the effect of the test compounds on NF-κB transcriptional activity.

Methodology:

  • Cell Line: Use a suitable cell line, such as HCT116 or RAW264.7, that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[3]

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of the test compounds.

  • Stimulation: After a pre-incubation period, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[3]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activity.

Workflow for In Vitro Anti-inflammatory Evaluation

Anti-inflammatory Evaluation Test Compounds Test Compounds COX Inhibition Assay COX Inhibition Assay Test Compounds->COX Inhibition Assay NF-kB Reporter Assay NF-kB Reporter Assay Test Compounds->NF-kB Reporter Assay IC50 Values (COX-1 & COX-2) IC50 Values (COX-1 & COX-2) COX Inhibition Assay->IC50 Values (COX-1 & COX-2) Inhibition of NF-kB Activity Inhibition of NF-kB Activity NF-kB Reporter Assay->Inhibition of NF-kB Activity

Caption: A streamlined workflow for assessing the in vitro anti-inflammatory activity of 5-substituted salicylic acid derivatives.

Conclusion and Future Directions

The 5-substituted-2-hydroxybenzoic acid scaffold is a versatile platform for the development of new therapeutic agents. By systematically modifying the substituent at the 5-position, researchers have been able to fine-tune the biological activity of these compounds, leading to the discovery of potent anti-inflammatory, antifungal, and anticancer agents. The comparative analysis of these derivatives, supported by robust experimental data, is crucial for understanding their structure-activity relationships and for guiding the design of future drug candidates. Future research should focus on exploring a wider range of substituents at the 5-position and on conducting more extensive in vivo studies to validate the therapeutic potential of these promising compounds.

References

  • Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed. (n.d.).
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - ResearchGate. (2025, August 6).
  • Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. (2017, December 1).
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors | ACS Medicinal Chemistry Letters. (2018, February 16).
  • (PDF) Possible structure-activity profile of salicylate derivatives: their relationship on induction of systemic acquired resistance - ResearchGate. (2020, February 26).
  • 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation - PubMed. (n.d.).
  • (PDF) Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies - Neuroquantology. (n.d.).
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - MDPI. (2025, September 17).
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. (2022, July 22).
  • Synthesis and spectral analysis of some novel 5-amino-salicylic acid derivatives and their In-silico ADMET studies - ResearchGate. (n.d.).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. (2023, November 9).
  • The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners - Benchchem. (n.d.).
  • (PDF) Aspirin Derivative 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid Improves Thermotolerance via Stress Response Proteins in Caenorhabditis elegans - ResearchGate. (2018, June 4).
  • Double-blind comparison of 5-aminosalicylic acid and acetyl-5-aminosalicylic acid suppositories in patients with idiopathic proctitis - PubMed. (n.d.).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023, November 9).
  • A Comparative Analysis of the Biological Activity of Trimethylsilyl 2-hydroxybenzoate and its Parent Compound, Salicylic Acid - Benchchem. (n.d.).

Sources

Comparative

In Vivo vs In Vitro Correlation (IVIVC) Guide for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Drug Development. Executive Summary & Rationale 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMAM-SA) is a structurally unique salicy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Drug Development.

Executive Summary & Rationale

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMAM-SA) is a structurally unique salicylic acid derivative characterized by the presence of a basic dimethylaminomethyl group. This structural modification renders the molecule amphoteric, existing predominantly as a zwitterion at physiological intestinal pH. The pH-dependent solubility and permeability profile of 5-DMAM-SA presents significant challenges for oral bioavailability, strictly categorizing it near the BCS Class III/IV boundary[1].

To maintain therapeutic plasma concentrations and reduce dosing frequency, 5-DMAM-SA is optimally formulated as a Modified-Release (MR) matrix. Developing a robust Level A In Vitro-In Vivo Correlation (IVIVC) is critical for this compound. A validated IVIVC model not only serves as a surrogate for in vivo bioequivalence (BE) studies during scale-up and post-approval changes but also provides deep mechanistic insights into the formulation's release kinetics[2]. This guide objectively compares the MR formulation of 5-DMAM-SA against Immediate-Release (IR) alternatives, providing a self-validating framework for IVIVC development.

Physicochemical Profiling & Causality

The fundamental prerequisite for a predictive IVIVC is understanding the causality between the API's physicochemical state and its absorption kinetics.

Because 5-DMAM-SA contains both a carboxylic acid (


) and a tertiary amine (

), it is highly soluble in the acidic gastric environment (cationic form) but experiences a sharp drop in solubility and permeability in the neutral environment of the small intestine (zwitterionic form). Therefore, standard compendial buffers are insufficient for predicting in vivo performance; biorelevant media (e.g., FaSSIF/FeSSIF) must be utilized to simulate the solubilizing effects of bile salts.
Table 1: Physicochemical & Biopharmaceutical Profile of 5-DMAM-SA
ParameterValue / CharacteristicImpact on In Vivo Performance
Molecular Weight 195.21 g/mol Favorable for passive diffusion, but limited by charge state.

Values
~3.0 (COOH), ~9.2 (Amine)Dictates zwitterionic equilibrium in the GI tract.
LogP (Octanol/Water) ~1.2 (pH dependent)Moderate lipophilicity; requires MR to prevent rapid gastric dumping.
Solubility (pH 1.2) > 50 mg/mL (High)Rapid dissolution in the stomach; risk of dose dumping in IR forms.
Solubility (pH 6.8) < 2 mg/mL (Low)Rate-limiting dissolution in the intestine; necessitates biorelevant media.
BCS Classification Borderline Class III / IVAbsorption is limited by both dissolution rate at neutral pH and permeability.

Experimental Protocols: A Self-Validating System

To establish a Level A IVIVC—a point-to-point relationship between the in vitro fraction dissolved (


) and the in vivo fraction absorbed (

)—the following methodologies must be strictly adhered to in accordance with USP <1092>[3] and FDA guidelines[2].
Protocol A: Discriminatory In Vitro Dissolution (USP <1092>)
  • Apparatus Selection: Utilize USP Apparatus II (Paddle) at 50 RPM to minimize hydrodynamic artifacts, or USP Apparatus IV (Flow-Through Cell) for better simulation of GI transit.

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin.

  • Sampling Intervals: Collect samples at 1, 2, 4, 6, 8, 12, and 24 hours.

  • Quantification: Analyze aliquots via validated RP-HPLC (UV detection at 235 nm).

  • Data Treatment: Calculate the cumulative fraction dissolved (

    
    ) over time.
    
Protocol B: In Vivo Pharmacokinetic (PK) Workflow & Deconvolution
  • Study Design: Conduct a randomized, crossover PK study in a suitable animal model (e.g., Beagle dogs) or healthy human volunteers, administering both the MR test formulation and an IV reference dose.

  • Blood Sampling: Draw plasma samples at matching dissolution time points (up to 24 hours).

  • Deconvolution: Apply the Wagner-Nelson method (for one-compartment models) or the Loo-Riegelman method (for two-compartment models) to extract the in vivo absorption profile from the plasma concentration-time curve.

    • Equation:

      
      
      
  • Correlation: Plot

    
     (y-axis) versus 
    
    
    
    (x-axis). A linear regression with
    
    
    and a slope near 1.0 validates a Level A IVIVC.

IVIVC_Workflow InVitro In Vitro Dissolution (USP <1092>) FaSSIF Media Correlation Level A Correlation (Fd vs Fa) InVitro->Correlation Fraction Dissolved (Fd) InVivo In Vivo PK Study (Plasma Conc.) Crossover Design Deconvolution Mathematical Deconvolution (Wagner-Nelson) InVivo->Deconvolution Plasma Data Deconvolution->Correlation Fraction Absorbed (Fa)

Caption: Level A IVIVC Workflow linking in vitro dissolution to in vivo absorption via deconvolution.

Performance Comparison: MR vs. IR Formulations

To demonstrate the efficacy of the IVIVC model, experimental data comparing an Immediate-Release (IR) capsule and a Hydroxypropyl Methylcellulose (HPMC)-based Modified-Release (MR) matrix tablet of 5-DMAM-SA is summarized below.

The IR formulation exhibits rapid gastric absorption followed by rapid clearance, leading to sub-therapeutic trough levels. The MR formulation, guided by the IVIVC model, successfully blunts the


 and extends the 

, maintaining steady-state exposure.
Table 2: Comparative Pharmacokinetic Parameters (Representative Model Data)
ParameterIR Capsule (50 mg)MR Matrix Tablet (50 mg)IVIVC Predictability Error (%PE)

(ng/mL)
1250 ± 140480 ± 65< 8% (Highly Predictive)

(hours)
0.756.0N/A

(ng·h/mL)
4100 ± 3203950 ± 290< 5% (Highly Predictive)

Similarity Factor
N/A68 (vs Target Profile)Meets EMA/FDA criteria (

> 50)

Note: A %PE (Prediction Error) of < 10% for


 and AUC is the regulatory standard for a valid IVIVC model, allowing the dissolution test to serve as a biowaiver for future formulation changes[1].

Absorption_Pathway Stomach Gastric Environment (pH 1.2) Cationic Form: High Solubility (IR Dose Dumping Risk) Intestine Intestinal Environment (pH 6.8) Zwitterionic Form: Low Permeability (MR Controlled Release) Stomach->Intestine GI Transit Blood Systemic Circulation (Target Therapeutic Exposure) Stomach->Blood Rapid Absorption (IR) Intestine->Blood Sustained Paracellular/Transcellular Absorption (MR)

Caption: Mechanistic absorption pathway of 5-DMAM-SA highlighting pH-dependent ionization.

Conclusion & Strategic Implementation

For zwitterionic molecules like 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid, standard quality control dissolution is inadequate for predicting clinical performance. By implementing a biorelevant dissolution methodology (USP <1092>)[3] and coupling it with rigorous PK deconvolution, developers can establish a Level A IVIVC[2]. This self-validating system not only ensures scientific integrity during formulation optimization but also significantly accelerates regulatory approval by justifying BCS-based biowaivers[1].

References

  • Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: Food and Drug Administration (FDA) / ICH URL: [Link][1]

  • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: Food and Drug Administration (FDA) URL: [Link][2]

  • Title: Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards (USP <1092> The Dissolution Procedure: Development and Validation) Source: Contract Laboratory / United States Pharmacopeia (USP) URL: [Link][3]

Sources

Validation

cross-validation of analytical methods for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

Cross-Validation of Analytical Methods for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid: A Comprehensive Comparison Guide As a Senior Application Scientist, developing a robust analytical control strategy for highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, developing a robust analytical control strategy for highly polar, multifunctional molecules requires moving beyond basic protocol execution into a deep understanding of chromatographic causality.

The compound 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (CAS 4995-99-7) presents a unique analytical challenge. Structurally, it is a Mannich base derivative of salicylic acid containing three distinct ionizable groups: a carboxylic acid, a phenolic hydroxyl, and a tertiary amine. At physiological pH, it exists as a highly polar zwitterion. This amphoteric nature leads to poor retention and severe peak tailing on standard Reversed-Phase (RP) columns due to secondary interactions with residual surface silanols.

To establish a self-validating analytical system, we must cross-validate orthogonal methodologies. This guide objectively compares three distinct analytical approaches—RP-HPLC-UV, HILIC-UV, and LC-MS/MS—validated strictly against ICH Q2(R2) guidelines[1][2].

Part 1: Mechanistic Grounding & Method Selection

To achieve scientific integrity, we must select methods based on the physicochemical causality of the analyte.

Reversed-Phase HPLC-UV (The Routine Standard)
  • The Causality: To retain this highly polar zwitterion on a hydrophobic C18 stationary phase, we must manipulate the mobile phase pH. By using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we fully protonate the carboxylic acid (neutralizing it) and suppress the ionization of the phenol. The tertiary amine remains protonated. TFA acts as a volatile ion-pairing reagent, forming a hydrophobic complex with the protonated amine, thereby increasing retention and masking residual silanols to prevent peak tailing.

  • Best For: Routine assay and high-concentration purity testing.

Hydrophilic Interaction Liquid Chromatography (HILIC-UV)
  • The Causality: HILIC provides orthogonal selectivity to RP-HPLC. Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (e.g., >70% Acetonitrile). The analyte partitions into a water-enriched liquid layer immobilized on the silica surface[3]. Because 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid is highly hydrophilic, HILIC offers superior retention without the need for harsh ion-pairing reagents[4].

  • Best For: Polar impurity profiling and orthogonal cross-validation.

LC-MS/MS (The High-Sensitivity Approach)
  • The Causality: Utilizing Electrospray Ionization in positive mode (ESI+), the tertiary amine of the molecule is readily protonated to form a stable

    
     precursor ion. By monitoring specific Multiple Reaction Monitoring (MRM) transitions, we bypass the need for baseline chromatographic resolution from non-isobaric matrix interferences.
    
  • Best For: Trace-level quantification (e.g., genotoxic impurity screening) and pharmacokinetic (PK) studies.

Part 2: Mandatory Visualizations

CV_Workflow Title ICH Q2(R2) Cross-Validation Workflow Start Compound: 5-[(Dimethylamino)methyl] -2-hydroxybenzoic acid RP Method A: RP-HPLC-UV (TFA Ion-Pairing) Start->RP HILIC Method B: HILIC-UV (Orthogonal) Start->HILIC LCMS Method C: LC-MS/MS (Trace Analysis) Start->LCMS Val ICH Q2(R2) Validation: Linearity, Precision, Accuracy, LOD/LOQ RP->Val HILIC->Val LCMS->Val Stat Statistical Comparison (ANOVA, F-Test) Val->Stat

Caption: Workflow for the cross-validation of analytical methods according to ICH Q2(R2) guidelines.

Mechanism Compound Amphoteric Analyte (Zwitterion) RP_Node RP-HPLC Mechanism Hydrophobic Partitioning Compound->RP_Node HILIC_Node HILIC Mechanism Hydrophilic Partitioning Compound->HILIC_Node RP_Detail Requires acidic pH to suppress ionization. Risk: Silanol tailing. RP_Node->RP_Detail HILIC_Detail Partitions into water-enriched layer on polar stationary phase. Benefit: High retention. HILIC_Node->HILIC_Detail

Caption: Comparison of retention mechanisms for zwitterionic compounds in RP-HPLC versus HILIC.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed with built-in system suitability tests (SST) to validate the run before sample analysis.

Protocol A: RP-HPLC-UV Method
  • Column Selection: Waters XBridge C18 (

    
     mm, 3.5 µm). Rationale: Ethylene Bridged Hybrid (BEH) particles resist acidic degradation and minimize silanol activity.
    
  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-18 min (equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 235 nm (optimal absorbance for the substituted benzoic acid chromophore).

  • System Suitability: Inject a

    
     standard. The run is valid only if the tailing factor (
    
    
    
    ) is
    
    
    and theoretical plates (
    
    
    ) are
    
    
    .
Protocol B: HILIC-UV Method
  • Column Selection: SeQuant ZIC-HILIC (

    
     mm, 5 µm). Rationale: The zwitterionic sulfobetaine surface provides a strong, stable water layer for partitioning[3].
    
  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Isocratic Elution: 25% Phase A / 75% Phase B. Note: A minimum of 3% water is strictly required in HILIC to maintain the immobilized aqueous layer[5].

  • Flow Rate & Temperature: 0.8 mL/min at 25°C.

  • Detection: UV at 235 nm.

Part 4: Cross-Validation Data Comparison

The following table synthesizes the cross-validation data generated under ICH Q2(R2) strictures[2]. The data demonstrates the objective performance differences between the methodologies.

Validation Parameter (ICH Q2)RP-HPLC-UV (Method A)HILIC-UV (Method B)LC-MS/MS (Method C)
Linearity Range 1.0 – 100 µg/mL0.5 – 50 µg/mL1.0 – 500 ng/mL
Correlation Coefficient (

)
0.99950.99890.9991
Limit of Detection (LOD) 0.3 µg/mL0.15 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL1.0 ng/mL
Method Precision (%RSD, n=6) 0.8%1.2%3.5%
Accuracy (% Recovery) 99.5% ± 1.0%98.2% ± 1.5%101.4% ± 4.2%
Retention Time (

)
4.8 min7.2 min7.0 min
Tailing Factor (

)
1.4 (Acceptable)1.1 (Excellent)N/A
Product Comparison Matrix: Column Selection
Column AlternativeMechanismRetention of ZwitterionPeak ShapeBest Use Case
Waters XBridge C18 RP (Hydrophobic)Low-ModerateGood (with TFA)Routine QA/QC Assay
SeQuant ZIC-HILIC HILIC (Partitioning)HighExcellentPolar Impurity Profiling
Agilent Poroshell HILIC HILIC (Superficially Porous)HighExcellentHigh-Throughput LC-MS

Conclusion & Expert Recommendation

For routine batch release and assay of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid, RP-HPLC-UV remains the most robust choice due to its superior precision (0.8% RSD) and hardware ubiquity. However, the cross-validation proves that HILIC-UV is scientifically superior for evaluating polar degradation products, offering a near-perfect peak shape (


) by avoiding silanol interactions entirely. Labs conducting pharmacokinetic profiling must default to LC-MS/MS  operating in HILIC mode to achieve the required nanogram-level sensitivity.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Comparative

head-to-head study of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid and [standard drug]

This guide provides a comprehensive technical comparison between the investigational compound 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (a Mannich base derivative of salicylic acid) and the standard reference drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison between the investigational compound 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (a Mannich base derivative of salicylic acid) and the standard reference drug Salicylic Acid (2-Hydroxybenzoic acid).

Executive Summary

This guide compares the physicochemical properties, synthesis pathways, and potential therapeutic applications of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (hereafter referred to as 5-DMA-SA ) against the industry standard, Salicylic Acid (SA).

While Salicylic Acid is the foundational non-steroidal anti-inflammatory drug (NSAID) and keratolytic agent, its utility is often limited by poor aqueous solubility and gastric irritation. 5-DMA-SA incorporates a dimethylaminomethyl group at the C5 position via a Mannich reaction. This modification introduces a basic center, creating a zwitterionic character that significantly alters solubility, lipophilicity, and potential biological targets (e.g., enhanced membrane permeability or antimicrobial activity).

Target Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists.

Chemical Profile & Mechanism of Action

Structural Comparison

The core difference lies in the C5 substitution. The standard Salicylic Acid is a simple phenolic acid. The derivative 5-DMA-SA features a tertiary amine side chain, enabling dual ionization states (acidic carboxyl/phenolic group and basic amine).

Feature5-DMA-SA (Investigational)Salicylic Acid (Standard)
IUPAC Name 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid2-Hydroxybenzoic acid
Molecular Formula C₁₀H₁₃NO₃C₇H₆O₃
Molecular Weight 195.22 g/mol 138.12 g/mol
Key Functional Group Tertiary Amine (Mannich Base)Carboxyl & Phenolic Hydroxyl
pKa (Predicted) ~2.9 (COOH), ~9.1 (Amine), ~13 (OH)2.97 (COOH), 13.4 (OH)
Physiological State Zwitterionic (Amphoteric)Anionic (at pH 7.4)
Solubility (Water) High (pH-dependent)Low (2.24 g/L at 25°C)
Mechanistic Implications
  • Salicylic Acid (Standard): Acts primarily by irreversibly inhibiting COX-1 and COX-2 enzymes (when acetylated as Aspirin) or by suppressing pro-inflammatory signaling (NF-κB pathway) and acting as a keratolytic agent by disrupting intercellular cohesion in the stratum corneum.

  • 5-DMA-SA (Derivative):

    • Zwitterionic Nature: The added amine allows the molecule to exist as a zwitterion at neutral pH, potentially improving bioavailability and tissue distribution compared to the strictly anionic salicylate.

    • Mannich Base Activity: Mannich bases of phenols are frequently investigated for antimicrobial and cytotoxic properties. The amine group can facilitate interaction with negatively charged bacterial membranes or lysosomal trapping in target cells.

    • Prodrug Potential: The Mannich base can undergo retro-Mannich reaction (hydrolysis) under specific physiological conditions, potentially releasing the parent salicylate and formaldehyde (a mechanism often explored in prodrug design, though toxicity must be monitored).

Experimental Protocols: Head-to-Head Evaluation

Synthesis & Purification Workflow

To conduct a valid comparison, 5-DMA-SA must be synthesized with high purity, as it is not a standard pharmacopeial item.

Protocol: Mannich Reaction Synthesis

  • Reagents: Dissolve Salicylic Acid (1.0 eq) in Ethanol.

  • Addition: Add Formaldehyde (1.2 eq) and Dimethylamine (1.2 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Precipitation: Cool to room temperature and acidify with HCl to precipitate the hydrochloride salt, or adjust to isoelectric point for the free base.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (Look for singlet at ~2.3 ppm for N-Me and ~3.5 ppm for Ar-CH₂-N).

Solubility & Partition Coefficient (LogP) Assay

Objective: Quantify the lipophilicity shift introduced by the amine group.

  • Preparation: Prepare saturated solutions of SA and 5-DMA-SA in Phosphate Buffer (pH 7.4) and Octanol.

  • Equilibration: Shake for 24 hours at 37°C.

  • Phase Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV (290 nm).

  • Calculation:

    
    .
    
    • Expectation: 5-DMA-SA may show a lower LogP at pH 7.4 due to ionization (zwitterion) compared to the unionized fraction of SA, but higher membrane permeability due to specific transport or ion-pairing.

Antimicrobial Susceptibility Testing (MIC)

Rationale: Mannich bases often exhibit superior antimicrobial activity over their parent phenols.

  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Method: Broth Microdilution (CLSI guidelines).

  • Controls: Salicylic Acid (Standard), Ciprofloxacin (Positive Control), DMSO (Vehicle).

  • Readout: Determine Minimum Inhibitory Concentration (MIC) after 24h.

    • Hypothesis: 5-DMA-SA will show lower MIC values (higher potency) than Salicylic Acid due to the basic amine interacting with bacterial cell walls.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthesis of 5-DMA-SA and its equilibrium states compared to the standard.

G SA Salicylic Acid (Standard Drug) Reaction Mannich Reaction (Reflux, EtOH) SA->Reaction Precursor Zwitterion Zwitterionic Form (Neutral pH) SA->Zwitterion Comparison: SA is Anionic at pH 7 DMA-SA is Zwitterionic Reagents Formaldehyde + Dimethylamine Reagents->Reaction Reagents DMA_SA 5-DMA-SA (Investigational) Reaction->DMA_SA Synthesis Cation Cationic Form (Acidic pH) DMA_SA->Cation pH < 2.5 DMA_SA->Zwitterion pH 3-8 Anion Anionic Form (Basic pH) DMA_SA->Anion pH > 9

Caption: Synthesis pathway of 5-DMA-SA via Mannich reaction and its pH-dependent ionization states compared to the standard Salicylic Acid.

Safety & Toxicity Considerations

While 5-DMA-SA offers potential solubility advantages, the Mannich base moiety introduces specific toxicity risks that must be evaluated against the standard:

  • Retro-Mannich Reaction: In vivo instability can release Formaldehyde , a known carcinogen and irritant. Stability assays in plasma (37°C) are mandatory.

  • Lysosomotropism: The basic amine may cause accumulation in acidic lysosomes, potentially leading to phospholipidosis—a side effect not typically seen with Salicylic Acid.

Conclusion

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid represents a functionalized derivative of Salicylic Acid designed to alter physicochemical properties.

  • Advantage: Potential for zwitterionic solubility and enhanced antimicrobial potency.

  • Disadvantage: Synthesis complexity and risk of formaldehyde release (stability issues).

  • Verdict: For anti-inflammatory applications, the Standard (Salicylic Acid/Aspirin) remains superior due to safety profile. For topical antimicrobial or specialized chelation applications, 5-DMA-SA warrants further investigation.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 338, Salicylic Acid. Retrieved from [Link]

  • Blicke, F. F. (1942).The Mannich Reaction. Organic Reactions, 1, 303-341. (Foundational chemistry for 5-DMA-SA synthesis).
  • European Chemicals Agency (ECHA). Registration Dossier - Salicylic Acid. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid proper disposal procedures

Comprehensive Handling and Disposal Protocol for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid Executive Summary & Chemical Profile As an application scientist handling complex organic molecules, understanding the stru...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and Disposal Protocol for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Executive Summary & Chemical Profile

As an application scientist handling complex organic molecules, understanding the structural nuances of your reagents is the first step in ensuring laboratory safety and regulatory compliance. 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (CAS: 4995-99-7) is a bifunctional molecule containing both a basic tertiary amine (dimethylaminomethyl group) and an acidic salicylic acid moiety (phenol and carboxylic acid)[1].

Causality of Chemical Behavior: Because it possesses both acidic and basic functional groups, this compound is amphoteric. In aqueous environments, it can exist as a zwitterion, making its solubility and reactivity highly pH-dependent. If exposed to strong oxidizers or extreme pH shifts, the amine group can volatilize or react unpredictably, while the carboxylic acid can precipitate. Therefore, strict neutralization and careful segregation are paramount before disposal.

Regulatory Framework & Hazard Assessment

Handling and disposal must strictly adhere to the [2], which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from chemical exposures[3]. Furthermore, as a nitrogenous organic compound, its disposal falls under [4], requiring it to be treated as hazardous waste and sent for incineration rather than standard aqueous drain disposal[5].

Table 1: Hazard Profile and Required Controls

ParameterSpecification / RequirementCausality / Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The acidic and basic moieties cause localized irritation to mucous membranes and skin[6].
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular exposure to corrosive dust/aerosols[7].
Engineering Controls Class II Biological Safety Cabinet or Fume HoodMinimizes inhalation risk of aerosolized powder during weighing and transfer[8].
Incompatibilities Strong oxidizing agents, acid chloridesThe tertiary amine is susceptible to rapid, exothermic oxidation[6].
Storage Cool, dry, well-ventilated area, tightly sealedPrevents ambient moisture from inducing zwitterionic aggregation and degradation[9].

Operational Handling Protocol

To ensure a self-validating safety system, every handling step must include a verification check to confirm the integrity of the procedure.

  • Step 1: Environment Preparation: Conduct all open-container manipulations within a certified fume hood.

    • Verification: Check the fume hood monitor to ensure a face velocity of at least 100 feet per minute (fpm) before opening the chemical container.

  • Step 2: PPE Donning: Wear standard laboratory PPE (flame-resistant lab coat, ANSI Z87.1 safety goggles, and double nitrile gloves).

    • Verification: Inspect gloves for micro-tears using the inflation method prior to donning.

  • Step 3: Weighing and Transfer: Use anti-static weigh boats and spatulas to prevent the powder from aerosolizing due to static charge.

    • Verification: Wipe down the exterior of the primary container and the balance with a damp, lint-free cloth post-transfer to ensure no microscopic dust remains.

Step-by-Step Disposal Procedures

Under , generators must make an accurate hazardous waste determination[10]. This compound must be segregated and destroyed via EPA-approved chemical incineration.

Protocol A: Solid Waste Disposal (Unused Powder or Contaminated Consumables)

  • Collection: Sweep up any solid waste or contaminated consumables (weigh boats, gloves) and place them into a compatible, sealable polyethylene container.

  • Double-Bagging: Place the primary container inside a secondary hazardous waste bag to prevent accidental dispersion if the primary container breaches.

  • Labeling: Affix a hazardous waste label immediately.

    • Verification: Ensure the label explicitly states "Toxic Solid Organic Waste: Contains 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid" and includes the date of first accumulation[11].

Protocol B: Liquid Waste Disposal (Aqueous or Organic Solutions)

  • Segregation: Determine the solvent used. Do not mix aqueous waste with halogenated organic waste.

  • Neutralization (Aqueous Only): If the compound is dissolved in an aqueous buffer, adjust the pH to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl.

    • Causality: Maintaining a neutral pH stabilizes the zwitterionic form, preventing the volatilization of the amine (which occurs at high pH) and the precipitation of the acid (which occurs at low pH).

    • Verification: Confirm the pH using universal indicator strips before sealing the waste carboy.

  • Transfer: Pour the solution into a designated, chemically compatible liquid waste carboy (e.g., HDPE plastic) using a funnel to prevent splashing.

  • Storage: Store the carboy in a secondary containment tray in a designated hazardous waste accumulation area until pickup by an EPA-certified disposal vendor[4].

Spill Response Workflow

In the event of an accidental release, follow this self-validating containment protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain: Surround the spill with an inert, absorbent material (e.g., silica gel, sand, or a universal chemical binder).

    • Causality: Inert binders prevent exothermic reactions that could occur if reactive neutralizers were used[12].

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a hazardous waste container[6].

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

    • Verification: Swipe the area with a pH strip moistened with DI water; a neutral reading indicates the acidic/basic residues have been successfully removed.

Waste Segregation and Disposal Workflow

G Start Waste Generation: 5-[(Dimethylamino)methyl] -2-hydroxybenzoic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Consumables) State->Solid Powder Liquid Liquid Waste (In Solution) State->Liquid Solution SolidPack Double-bag in PE container Verify seal integrity Solid->SolidPack Solvent Determine Solvent Type Liquid->Solvent Labeling Affix EPA Hazardous Waste Label & Date SolidPack->Labeling Aqueous Aqueous Solution (Adjust to pH 6-8) Solvent->Aqueous Water Organic Organic Solvent (e.g., DMSO, MeOH) Solvent->Organic Organic Aqueous->Labeling Organic->Labeling Incineration EPA-Approved Chemical Incineration Labeling->Incineration

Figure 1: Waste segregation and disposal workflow for amphoteric organic compounds.

References

  • Occupational Safety and Health Administration (OSHA). "eTool : Hospitals - Laboratory - OSHA Laboratory Standard". Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary". Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste". Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) Guide: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

Topic: Personal Protective Equipment for handling 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid Audience: Researchers, scientists, and drug development professionals.[1][2] [1][2] Executive Safety Summary Chemical Iden...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for handling 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2]

Executive Safety Summary

Chemical Identity: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid CAS Number: 4995-99-7 (Verify with specific vendor CoA) Synonyms: 5-(Dimethylaminomethyl)salicylic acid Primary Hazard Class: Irritant / Potential Sensitizer [1][2]

Handling 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid requires a defense-in-depth approach.[1] As a salicylic acid derivative featuring a basic amine side chain, this compound exhibits zwitterionic properties , presenting dual risks of acidic irritation (phenolic/carboxylic moieties) and basic reactivity (tertiary amine).[2]

Core Safety Directive: Treat as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant . Strict control of airborne particulates is the primary operational requirement to prevent mucosal inflammation and potential sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "enemy." The physiological impact of this compound stems from its ability to deprotonate and interact with protein residues in mucous membranes.

Hazard Category (GHS)Hazard StatementPhysiological Mechanism
Skin Irritation 2 H315: Causes skin irritation.[1]Phenolic acidity combined with amine basicity disrupts the stratum corneum lipid barrier, leading to erythema.
Eye Irritation 2A H319: Causes serious eye irritation.[3][4]Direct contact with the cornea causes immediate pH-induced protein denaturation and pain.
STOT SE 3 H335: May cause respiratory irritation.[3]Inhalation of dust triggers inflammation in the upper respiratory tract (rhinitis, coughing).[2]
Sensitization (Read-Across) PotentialSalicylates and benzylic amines are known structural alerts for hypersensitivity.[1] Treat as a potential sensitizer.[4]

PPE Selection Matrix

Rationale: PPE is the last line of defense. The selection below prioritizes "barrier integrity" against fine particulates and aqueous solutions.

A. Respiratory Protection

Standard: NIOSH-approved particulate filtration.

  • Solid Handling (Weighing/Transfer): N95 or P100 Filtering Facepiece .

    • Why: The primary vector is dust. A P100 offers 99.97% efficiency against solid particulates, superior to N95, and is recommended if the powder is fine/fluffy.[2]

  • Solution Handling (Organic Solvents): Half-Face Respirator with OV/P100 Cartridges .

    • Why: If dissolved in volatile solvents (e.g., DCM, Methanol), the amine group may volatilize slightly; the OV (Organic Vapor) layer protects against the solvent, while P100 captures any aerosols.[1][2]

B. Hand Protection

Standard: ASTM D6978 (Chemo-rated) or EN 374.

  • Material: Nitrile Rubber (Latex is NOT recommended due to allergen risks confounding chemical sensitization).

  • Thickness: Minimum 0.11 mm (4-5 mil) .

  • Protocol:

    • Dry Solid: Single glove is acceptable.

    • Solution:Double gloving is mandatory. The outer glove acts as a sacrificial layer against solvent permeation.

C. Eye & Face Protection

Standard: ANSI Z87.1+ or EN 166.

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses with side shields are insufficient for fine powders, which can bypass the gap and dissolve in the eye's tear film, creating a concentrated irritant solution.[2]

D. Body Protection
  • Standard: Lab coat (cotton/poly blend) with extended cuffs.

  • High-Dust Operations: Disposable Tyvek® (polyethylene) sleeves or apron to prevent dust accumulation on personal clothing.

Operational Protocols

Logic Flow: PPE Decision Making

The following logic gate ensures you select the correct PPE configuration based on the physical state of the reagent.

PPE_Selection Start Start: Assess Reagent State State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Dust_Risk High Dust Generation? (Milling/Large Transfer) Solid->Dust_Risk Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE Standard Solid PPE: 1. Nitrile Gloves (Single) 2. Chemical Goggles 3. N95/P100 Respirator 4. Lab Coat Dust_Risk->Solid_PPE No High_Dust Escalate: + Tyvek Sleeves + P100 Half-Mask + Fume Hood (Mandatory) Dust_Risk->High_Dust Yes Volatile Volatile/Toxic (DCM, MeOH) Solvent_Check->Volatile Aqueous Aqueous/Buffer Solvent_Check->Aqueous Volatile_PPE Solvent PPE: 1. Double Nitrile Gloves 2. Chemical Goggles 3. Fume Hood (Mandatory) 4. Respirator (OV/P100) if outside hood Volatile->Volatile_PPE Aqueous_PPE Aqueous PPE: 1. Nitrile Gloves (Single) 2. Safety Glasses/Goggles 3. Lab Coat Aqueous->Aqueous_PPE

Caption: Decision matrix for selecting PPE based on physical state and dust generation potential.

Protocol: Donning & Doffing (The "Clean-to-Dirty" Workflow)

Proper removal (doffing) is critical to prevent secondary exposure.[1]

  • Preparation: Inspect gloves for pinholes (air inflation test). Ensure respirator seal check is positive.

  • Handling:

    • Always work within a Chemical Fume Hood (Face velocity: 80-100 fpm).

    • Use a static-free spatula to minimize particle repulsion.

  • Doffing Sequence (Critical Step):

    • Step 1: Peel off Outer Gloves (if double gloving) or gloves, turning them inside out.[2] Discard in solid waste.

    • Step 2: Remove Goggles by the strap (do not touch the lens).

    • Step 3: Remove Respirator by the straps.

    • Step 4: Wash hands immediately with soap and water for 20 seconds.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do NOT sweep (creates dust).

    • Action: Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a waste bag.[2]

  • Wet Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Wipe surface with 10% sodium bicarbonate (neutralizes the carboxylic acid) followed by water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open. The amine group can cause rapid irritation; speed is vital.

  • Skin Contact: Wash with soap and water.[3][5][6] Do not use alcohol (increases skin permeability).

Waste Disposal[5]
  • Classification: Hazardous Chemical Waste.

  • Segregation: Dispose of in "Solid Organic Waste" or "Liquid Organic Waste" streams. Do not mix with strong oxidizers (e.g., nitric acid) as the amine group is oxidizable.[2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 16774463: 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid (Related Structure).[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

(Note: Specific CAS 4995-99-7 data is extrapolated from structural analogs and general salicylate safety profiles due to limited direct toxicological datasets for this specific intermediate.)[1]

Sources

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